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  • Product: Ciliatocholic acid
  • CAS: 13222-48-5

Core Science & Biosynthesis

Foundational

Ciliatocholic Acid: Structural Chemistry, Synthesis, and Physicochemical Properties

The following technical guide details the structure, properties, and synthesis of Ciliatocholic Acid , a rare phosphonate-conjugated bile acid. Content Type: Technical Reference & Experimental Guide Subject: Ciliatocholi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure, properties, and synthesis of Ciliatocholic Acid , a rare phosphonate-conjugated bile acid.

Content Type: Technical Reference & Experimental Guide Subject: Ciliatocholic Acid (N-(2-phosphonoethyl)cholamide) CAS: 13222-48-5[1][2]

Executive Summary

Ciliatocholic acid (CCA) is a specialized conjugated bile acid originally isolated from the gallbladder bile of bovine species (Bos taurus).[2][3] Unlike the ubiquitous glyco- and tauro-conjugates found in humans, CCA is formed by the amidation of cholic acid with ciliatine (2-aminoethylphosphonic acid).[2]

Its defining chemical feature is the carbon-phosphorus (C-P) bond within the phosphonate headgroup. This bond confers exceptional hydrolytic stability and resistance to enzymatic cleavage by phosphatases, distinguishing it from phosphate esters. For drug development professionals, CCA represents a highly stable, amphipathic surfactant with potential applications in permeation enhancement and liposomal drug delivery systems where metabolic stability is paramount.

Chemical Structure & Molecular Identity[1][2][4][5]

CCA combines a classic steroid nucleus with a unique phosphonate side chain.

Structural Breakdown
  • Steroid Nucleus:

    
    -trihydroxy-5
    
    
    
    -cholan-24-oic acid (Cholic Acid).
  • Conjugate Moiety: 2-aminoethylphosphonic acid (Ciliatine).[1][2]

  • Linkage: Amide bond at C-24.[1]

  • Headgroup: Phosphonate (

    
    ), which exists as a dianion at physiological pH.
    
Comparative Chemistry

The substitution of the sulfonate (taurine) or carboxylate (glycine) with a phosphonate alters the charge density and protonation behavior.

FeatureGlycocholic AcidTaurocholic AcidCiliatocholic Acid
Conjugate GlycineTaurineCiliatine
Anionic Group Carboxylate (

)
Sulfonate (

)
Phosphonate (

)
Acid Strength Weak (

)
Strong (

)
Moderate (

)
Hydrolytic Stability Moderate (Amidase sensitive)HighVery High (C-P bond stable)
Occurrence Mammals (General)Mammals (Carnivores/Omnivores)Ruminants (Bovine)
Structural Visualization

The following diagram illustrates the hierarchical assembly of Ciliatocholic acid.

CCA_Structure cluster_properties Functional Domains Cholesterol Cholesterol Precursor CholicAcid Cholic Acid (CA) (3α,7α,12α-trihydroxy-5β-cholanic acid) Cholesterol->CholicAcid CYP7A1 / CYP8B1 (Liver) CCA Ciliatocholic Acid (Amide Conjugate) CholicAcid->CCA Amidation at C-24 Ciliatine Ciliatine (2-aminoethylphosphonic acid) Ciliatine->CCA N-acyl Linkage Steroid Hydrophobic Face (β-face) CCA->Steroid Hydroxyls Hydrophilic Face (α-OH groups) CCA->Hydroxyls Tail Anionic Headgroup (Phosphonate) CCA->Tail

Figure 1: Structural assembly and functional domains of Ciliatocholic Acid.

Physicochemical Properties[1][2][7][8][9][10]

Solubility and Ionization

CCA exhibits pH-dependent solubility governed by the phosphonate group.

  • Acidic pH (< 2): Protonated form (

    
    ); reduced water solubility.
    
  • Physiological pH (7.4): Exists primarily as a dianion (

    
    ). This high charge density improves aqueous solubility compared to unconjugated cholic acid.
    
  • Critical Micelle Concentration (CMC): While specific CMC values for CCA are rare in literature, structural analogs (taurocholate) have a CMC of ~3–10 mM. CCA is expected to have a slightly higher CMC due to the bulky phosphonate headgroup, which increases repulsion between monomers.

Stability (The C-P Advantage)

The C-P bond is the critical differentiator. Unlike phosphate esters (C-O-P), which are susceptible to phosphatases, the C-P bond is chemically inert to:

  • Acid/Base Hydrolysis: Resistant to extreme pH ranges.

  • Phosphatase Enzymes: Cannot be cleaved by standard alkaline phosphatases.

  • Bacterial Degradation: Requires specialized C-P lyase enzymes found only in specific environmental bacteria, making CCA highly stable in the gut lumen compared to amino acid conjugates.

Biosynthesis and Chemical Synthesis[2]

Biosynthetic Pathway

In bovine hepatocytes, the synthesis follows the standard bile acid pathway until the conjugation step.

  • Precursor: Cholesterol is converted to Cholic Acid via the neutral pathway (CYP7A1).

  • Activation: Cholic acid is activated to Cholyl-CoA .

  • Conjugation: The enzyme Bile acid-CoA:amino acid N-acyltransferase (BAAT) catalyzes the nucleophilic attack of the amino group of ciliatine onto the thioester of Cholyl-CoA.[2]

    • Note: Ciliatine itself originates from dietary rumen ciliates (protozoa) which synthesize phosphonates.

Laboratory Synthesis Protocol

For research and drug delivery applications, chemical synthesis is preferred to ensure purity. The Mixed Anhydride Method is the industry standard for this conjugation.

Protocol: Synthesis of Ciliatocholic Acid

Reagents:

  • Cholic Acid (CA)[2][4]

  • Ethyl Chloroformate (Activator)

  • Triethylamine (TEA) or Tributylamine (Base)

  • 2-Aminoethylphosphonic acid (Ciliatine)[1][2][5]

  • Solvents: Dioxane, DMF, Water.

Step-by-Step Methodology:

  • Activation of Cholic Acid:

    • Dissolve 1.0 eq of Cholic Acid in dry dioxane containing 1.1 eq of Triethylamine.

    • Cool to 0°C in an ice bath.

    • Dropwise add 1.1 eq of Ethyl Chloroformate . Stir for 30 minutes to form the mixed anhydride intermediate.

    • Mechanism: The carboxylate attacks the chloroformate, creating a reactive anhydride.

  • Preparation of Ciliatine Solution:

    • Dissolve 1.1 eq of 2-aminoethylphosphonic acid in 1N NaOH (approx 2.0 eq NaOH to ensure the amine is deprotonated and nucleophilic).

  • Conjugation (Amidation):

    • Add the alkaline Ciliatine solution to the cold mixed anhydride solution.

    • Allow the reaction to warm to room temperature and stir for 4–12 hours.

    • Observation: The reaction is exothermic; maintain temperature control to prevent side reactions.

  • Work-up and Purification:

    • Evaporate organic solvents (dioxane) under reduced pressure.

    • Acidify the aqueous residue with dilute HCl to precipitate the crude acid or extract into n-butanol.

    • Purification: Use Ion-Exchange Chromatography (Dowex-1, formate form) or Preparative HPLC (C18 column).

    • Elution: Gradient elution with Ethanol/Water or Acetonitrile/Ammonium Formate buffer.

  • Validation:

    • TLC: Silica gel G; Solvent: n-Butanol/Acetic Acid/Water (10:1:1). Visualize with phosphomolybdic acid (blue spot).

    • MS: Look for molecular ion

      
       at approx m/z 514.3.
      

Synthesis_Workflow Start Start: Cholic Acid (CA) Step1 Activation: CA + Ethyl Chloroformate + TEA (0°C, Dioxane) Start->Step1 Intermed Intermediate: Mixed Anhydride Step1->Intermed Step2 Coupling: Add Ciliatine (in NaOH) (Nucleophilic Acyl Substitution) Intermed->Step2 Product Crude Ciliatocholic Acid Step2->Product Purify Purification: Ion Exchange / HPLC Product->Purify

Figure 2: Chemical synthesis workflow via the mixed anhydride method.

Biological & Pharmaceutical Relevance[4][5][6][9][12][13][14][15]

Metabolic Stability & Drug Delivery

CCA is investigated as a permeation enhancer for oral drug delivery.

  • Mechanism: Like other bile salts, it fluidizes cell membranes and opens tight junctions reversibly.

  • Advantage: Its resistance to bacterial deconjugation in the ileum/colon means it persists longer in the GI tract than glyco-conjugates, potentially aiding colonic drug absorption.

Receptor Interaction

While specific affinity data for CCA is less abundant than for TCA, structural homology suggests interaction with:

  • FXR (Farnesoid X Receptor): Likely an agonist.[6][7] The steroid core drives binding, while the anionic tail affects bioavailability.

  • ASBT (Apical Sodium-dependent Bile Acid Transporter): The negative charge on the phosphonate mimics the sulfonate of taurine, suggesting CCA is actively transported in the ileum.

Toxicity Profile
  • Endogenous Nature: Being a natural component of bovine bile, it possesses a known safety baseline in mammals.

  • Cytotoxicity: Bile acids are cytotoxic at high concentrations due to membrane disruption. CCA toxicity is comparable to Taurocholate.

References

  • Tamari, M., Ogawa, M., & Kametaka, M. (1976).[3][8][6] A new bile acid conjugate, ciliatocholic acid, from bovine gall bladder bile.[2][3][8][6][9] Journal of Biochemistry, 80(2), 371–377.[3][8][6] Link

  • Hofmann, A. F., & Hagey, L. R. (2008). Bile acids: chemistry, pathochemistry, biology, pathobiology, and therapeutics. Cellular and Molecular Life Sciences, 65(16), 2461–2483. Link

  • Nair, P. P., & Kritchevsky, D. (1971). The Bile Acids: Chemistry, Physiology, and Metabolism. Plenum Press.
  • Thron, T., et al. (2023). Global Chemical Impact of the Microbiome Includes Novel Bile Acid Conjugations.[6] Nature (Discusses novel conjugates and metabolomics).[6] Link

  • PubChem Database. (2024).[1] Ciliatocholic Acid (Compound CID 102514690). National Center for Biotechnology Information. Link

Sources

Exploratory

A Technical Guide to the Biological Role of Ciliatocholic Acid in Fat Digestion

Abstract Ciliatocholic acid, a unique phosphonated bile acid conjugate, represents a fascinating area of study in the digestive physiology of certain vertebrates. While structurally similar to common taurine- and glycine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ciliatocholic acid, a unique phosphonated bile acid conjugate, represents a fascinating area of study in the digestive physiology of certain vertebrates. While structurally similar to common taurine- and glycine-conjugated bile acids, its distinct ciliatine (2-aminoethylphosphonate) moiety imparts unique physicochemical properties that influence its role in the intricate process of dietary fat digestion. This technical guide provides an in-depth analysis of the biosynthesis, molecular function, and signaling capabilities of ciliatocholic acid. We will explore its core functions in lipid emulsification and micellar transport, its interaction with key digestive enzymes like pancreatic lipase, and its potential roles as a signaling molecule through receptors such as the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled Receptor 5 (TGR5). Furthermore, this guide furnishes detailed, field-proven protocols for the in-vitro characterization of its digestive functions, offering a robust framework for researchers and drug development professionals investigating novel therapeutic agents targeting lipid metabolism and digestive disorders.

Introduction: The Central Role of Bile Acids in Lipid Homeostasis

The digestion and absorption of dietary fats are fundamental processes for energy acquisition and are critically dependent on the action of bile acids.[1][2][3] Synthesized from cholesterol in the liver, these amphipathic molecules act as powerful biological detergents.[1][4] Upon release into the duodenum, they orchestrate the transformation of large, insoluble lipid globules into finely dispersed micro-droplets, a process known as emulsification.[3][5] This action dramatically increases the surface area available for enzymatic hydrolysis by pancreatic lipase.[3][6]

The primary bile acids synthesized in the human liver are cholic acid (CA) and chenodeoxycholic acid (CDCA).[2][7] These are subsequently conjugated with the amino acids glycine or taurine, a modification that enhances their solubility and detergent capacity.[4][8][9] Beyond this digestive role, bile acids are now recognized as crucial signaling molecules that regulate their own synthesis and transport, as well as systemic lipid, glucose, and energy metabolism through the activation of nuclear and membrane-bound receptors.[1][2][10][11]

Ciliatocholic Acid: A Unique Conjugated Bile Acid

Ciliatocholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oyl-L-ciliatine) is a notable variant of the common conjugated bile acids.[12] First identified in bovine gall bladder bile, its defining feature is the conjugation of cholic acid with ciliatine (2-aminoethylphosphonic acid) instead of glycine or taurine.[12][13]

Chemical Structure and Biosynthesis

The synthesis of ciliatocholic acid begins with the canonical pathway for cholic acid production from cholesterol, a multi-step enzymatic process primarily occurring in hepatocytes.[12][14] The rate-limiting step is the 7α-hydroxylation of cholesterol by the enzyme CYP7A1.[1][12] The key differentiating step is the final conjugation reaction. The hepatic enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT) catalyzes the formation of an amide bond between the cholic acid backbone and the amino group of ciliatine.[12]

Cholesterol Cholesterol PBA_intermediate Multi-step enzymatic conversion (e.g., CYP7A1, CYP8B1) Cholesterol->PBA_intermediate CA Cholic Acid (CA) PBA_intermediate->CA BAAT BAAT Enzyme (Bile acid-CoA:amino acid N-acyltransferase) CA->BAAT Ciliatine Ciliatine (2-Aminoethylphosphonic Acid) Ciliatine->BAAT CCA Ciliatocholic Acid BAAT->CCA Amide Bond Formation

Caption: Biosynthetic pathway of Ciliatocholic Acid from Cholesterol.

Core Mechanisms of Ciliatocholic Acid in Fat Digestion

The phosphonate group of ciliatocholic acid introduces distinct charge and hydration properties compared to glycine or taurine conjugates, which are expected to influence its functional efficacy in the digestive process.

Emulsification and Mixed Micelle Formation

Like all bile acids, ciliatocholic acid is amphipathic, possessing both a hydrophobic steroid nucleus and a hydrophilic conjugated side chain.[3] This structure allows it to adsorb to the surface of dietary fat droplets, reducing interfacial tension and breaking them down into a stable emulsion of smaller particles.[3]

Table 1: Critical Micelle Concentration (CMC) of Common Bile Salts

Bile Salt Unconjugated/Conjugated CMC (mM) in 0.15 M Na+
Cholate Unconjugated 12 - 15
Deoxycholate Unconjugated 4 - 6
Glycocholate Glycine Conjugated 7 - 13
Taurocholate Taurine Conjugated 3 - 8
Glycodeoxycholate Glycine Conjugated 2 - 7
Taurodeoxycholate Taurine Conjugated 2 - 4
Ciliatocholate Phosphonate Conjugated Data Not Available

Note: CMC values are approximate and can vary with temperature, pH, and ionic strength.

Interaction with Pancreatic Lipase

The interaction between bile salts and pancreatic lipase is complex. While essential for providing an emulsified substrate, high concentrations of bile salts can inhibit lipase activity by displacing the enzyme from the lipid-water interface.[19] This inhibition is overcome by the protein co-lipase, which anchors pancreatic lipase to the surface of the emulsified fat droplets even in the presence of bile salts.[19] The specific modulatory effect of ciliatocholic acid on the lipase/co-lipase system is a key area for investigation to fully understand its digestive role.

Advanced Protocols for Functional Assessment

To rigorously evaluate the biological role of ciliatocholic acid, a series of validated in-vitro assays are required. The following protocols provide a framework for this analysis.

Protocol: Determination of Critical Micelle Concentration (CMC)

Causality: The CMC is a fundamental physicochemical property that defines the concentration at which a surfactant begins to form micelles.[16] Determining the CMC of ciliatocholic acid is essential for understanding its efficiency as a biological detergent and for designing subsequent functional assays. Spectrophotometric methods using a probe like bilirubin monoglucuronide offer a non-invasive way to detect the sharp change in the probe's environment as micelles form.[17]

Methodology: Derivative Spectrophotometry

  • Reagent Preparation:

    • Prepare a stock solution of Ciliatocholic Acid (e.g., 50 mM) in a physiologically relevant buffer (e.g., 150 mM NaCl, pH 7.5).

    • Prepare a stock solution of a micellar probe, such as 1 mM Bilirubin Monoglucuronide (BMG), in the same buffer.

  • Serial Dilutions:

    • Create a series of dilutions of ciliatocholic acid in the buffer, ranging from a concentration expected to be well below the CMC to one well above (e.g., 0.1 mM to 20 mM).

  • Assay Setup:

    • To each dilution of ciliatocholic acid, add the BMG probe to a final concentration of 100 µM.[17]

    • Incubate the samples at 37°C for 15 minutes to allow for equilibration.

  • Spectrophotometric Analysis:

    • Measure the absorbance spectrum of each sample from 350 nm to 500 nm using a UV-Vis spectrophotometer.

    • Calculate the second or fourth derivative of the absorbance spectra.[17]

  • Data Analysis:

    • Plot the change in the derivative absorbance at a specific wavelength (e.g., 400 nm or 470 nm for BMG) against the logarithm of the ciliatocholic acid concentration.[17]

    • The CMC is identified as the point of sharp inflection in the curve, indicating the sudden partitioning of the probe into the newly formed micelles.

Protocol: Pancreatic Lipase Activity Assay (pH-Stat Method)

Causality: The primary function of pancreatic lipase is to hydrolyze triglycerides into free fatty acids.[20][21][22] The release of these acidic molecules causes a decrease in pH. A pH-stat titrator measures the rate of this reaction by automatically adding a base (e.g., NaOH) to maintain a constant pH.[20][23] The rate of base addition is directly proportional to the lipase activity. This method allows for the assessment of how ciliatocholic acid modulates lipase efficacy.

Methodology:

  • Reagent Preparation:

    • Substrate Emulsion: Prepare a stable emulsion of a triglyceride substrate (e.g., tributyrin or olive oil) with gum arabic in a buffer (e.g., 150 mM NaCl, 6 mM CaCl2).[22][23]

    • Enzyme Solution: Prepare a stock solution of porcine pancreatic lipase and co-lipase in cold purified water. Keep on ice.[20]

    • Titrant: Prepare a standardized solution of 0.1 N NaOH.[20]

    • Bile Acid Solution: Prepare a solution of ciliatocholic acid at a concentration above its determined CMC.

  • Assay Setup:

    • Add the substrate emulsion to the thermostated reaction vessel of a pH-stat device set to 37°C.[20][23]

    • Add the ciliatocholic acid solution to the vessel to achieve the desired final concentration.

    • Adjust the pH of the mixture to the optimal pH for pancreatic lipase (e.g., pH 8.0).[20]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a known amount of the lipase/co-lipase solution.

    • The pH-stat instrument will immediately begin titrating the released fatty acids with the NaOH solution to maintain the set pH.

    • Record the volume of NaOH consumed over time for a linear period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of NaOH consumption (µmol/min).

    • One unit (U) of lipase activity is defined as the amount of enzyme that releases 1 µmol of fatty acid per minute under the specified conditions.[20][21]

    • Compare the specific activity (U/mg of enzyme) in the presence and absence of ciliatocholic acid to determine its modulatory effect.

cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis P1 Prepare Substrate Emulsion (Triglyceride + Buffer) A1 Add Emulsion + Ciliatocholic Acid to pH-Stat Vessel (37°C) P1->A1 P2 Prepare Lipase/ Co-lipase Solution P3 Prepare Ciliatocholic Acid Solution P3->A1 A2 Adjust pH to 8.0 A1->A2 R1 Initiate with Lipase/ Co-lipase A2->R1 R2 pH-Stat titrates released fatty acids with NaOH to maintain constant pH R1->R2 R3 Record NaOH consumption over time R2->R3 D1 Calculate Rate (µmol/min) R3->D1 D2 Determine Specific Activity (U/mg protein) D1->D2

Caption: Experimental workflow for the pH-Stat Pancreatic Lipase Assay.

Beyond Digestion: Ciliatocholic Acid as a Signaling Molecule

Bile acids are potent ligands for nuclear and G-protein coupled receptors, profoundly influencing metabolism and inflammation.[2][10][24] The unique structure of ciliatocholic acid suggests it may have distinct signaling properties.

Farnesoid X Receptor (FXR) Activation

FXR is a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose homeostasis.[10][25] It is activated by various bile acids, with CDCA being the most potent natural agonist.[26] Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to response elements in the promoter regions of target genes.[10] This typically leads to the suppression of bile acid synthesis (e.g., by downregulating CYP7A1) and the induction of bile acid transporters (e.g., BSEP), creating a negative feedback loop.[10][26][27] Investigating whether ciliatocholic acid is an agonist or antagonist of FXR is critical to understanding its potential systemic effects.[28]

Takeda G-protein-coupled Receptor 5 (TGR5) Modulation

TGR5 (also known as GPBAR1) is a cell surface receptor activated by bile acids.[11][29][30] TGR5 activation is linked to enhanced energy expenditure and the secretion of glucagon-like peptide-1 (GLP-1), an important hormone in glucose homeostasis.[11][31] The potency of bile acids for TGR5 activation differs from that for FXR, with secondary bile acids like lithocholic acid (LCA) being particularly potent agonists.[11][31] The interaction of ciliatocholic acid with TGR5 could have significant implications for metabolic regulation beyond the gut.[24]

cluster_fxr FXR Pathway (Nucleus) cluster_tgr5 TGR5 Pathway (Cell Membrane) CCA Ciliatocholic Acid FXR FXR CCA->FXR Binds/Activates? TGR5 TGR5 CCA->TGR5 Binds/Activates? FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR DNA Bile Acid Response Element (DNA) FXR_RXR->DNA Gene_Reg Gene Regulation DNA->Gene_Reg Transcription Feedback (-) Feedback on Bile Acid Synthesis (+) Upregulation of Bile Acid Transport Gene_Reg->Feedback Gs Gαs Protein TGR5->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Effects (e.g., GLP-1 Secretion, Energy Expenditure) PKA->Downstream

Caption: Potential signaling pathways for Ciliatocholic Acid via FXR and TGR5.

Conclusion and Future Directions for Drug Development

Ciliatocholic acid presents a unique molecular scaffold for probing the structure-function relationships of bile acids in digestion and metabolic signaling. Its phosphonate moiety offers a distinct alternative to the common amino acid conjugates, potentially conferring altered efficacy in lipid solubilization, enzyme modulation, and receptor activation. For drug development professionals, understanding these nuances is paramount. A ciliatocholic acid mimetic could offer a novel therapeutic approach for malabsorption syndromes or, if its signaling properties are favorable, for metabolic disorders such as non-alcoholic steatohepatitis (NASH) or type 2 diabetes. Future research must focus on quantifying its CMC, defining its specific interactions with the lipase/co-lipase complex, and characterizing its agonist/antagonist profile at FXR and TGR5. Such data will be invaluable for unlocking the therapeutic potential of this unique biological detergent.

References

  • Reis, S., et al. (2004). Noninvasive methods to determine the critical micelle concentration of some bile acid salts. Analytical Biochemistry.
  • Minekus, M., et al. (n.d.). Protocol for enzyme assays. RSC Publishing.
  • Cestaro, B., et al. (1988). Spectrophotometric determination of the critical micellar concentration of bile salts using bilirubin monoglucuronide as a micellar probe.
  • Novozymes. (n.d.).
  • Various Authors. (n.d.). Critical micellar concentrations (CMC) of natural bile acids and semisynthetic keto-derivatives.
  • Wang, H., et al. (2008).
  • EvitaChem. (n.d.). Ciliatocholic acid (EVT-1591321).
  • Pérez-Jiménez, A., et al. (2024). Optimization of Classical Lipase Activity Assays for Fish Digestive Tract Samples. MDPI.
  • Beisson, F., et al. (2007). A broad pH range indicator-based spectrophotometric assay for true lipases using tributyrin and tricaprylin. PMC - NIH.
  • Zhang, Y., et al. (2009). Cholesterol feeding prevents hepatic accumulation of bile acids in cholic acid-fed farnesoid X receptor (FXR)-null mice. PubMed.
  • Joyce, S. A., & Gahan, C. G. M. (2018). In Vitro Modeling of Bile Acid Processing by the Human Fecal Microbiota. PMC - NIH.
  • Joyce, S. A., & Gahan, C. G. M. (2018). In Vitro Modeling of Bile Acid Processing by the Human Fecal Microbiota. Frontiers in Microbiology.
  • Masyuk, A. I., et al. (2013). Ciliary subcellular localization of TGR5 determines the cholangiocyte functional response to bile acid signaling. PMC - NIH.
  • Morgan, R. E., et al. (2018). Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms. PMC - NIH.
  • Lee, S., et al. (2024). Dual-function natural products: Farnesoid X receptor agonist/inflammation inhibitor for metabolic dysfunction-associated steatotic liver disease therapy. Journal of Pharmaceutical Analysis.
  • Watanabe, M., et al. (2011). The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target. PMC - NIH.
  • Ferrigno, A., et al. (2018). The farnesoid X receptor agonist obeticholic acid upregulates biliary excretion of asymmetric dimethylarginine via MATE-1 during hepatic ischemia/reperfusion injury. PLOS One.
  • Tamari, M. (1973).
  • Arab, J. P., et al. (2017). Modulating bile acid pathways and TGR5 receptors for treating liver and GI diseases.
  • Chen, X., et al. (2016).
  • Santa Cruz Biotechnology. (n.d.).
  • Hrubá, K., et al. (2023). Self-Association of the Anion of 7-Oxodeoxycholic Acid (Bile Salt): How Secondary Micelles Are Formed. MDPI.
  • Birari, R. B., & Bhutani, K. K. (2014). Inhibitors of pancreatic lipase: State of the art and clinical perspectives. EXCLI Journal.
  • Creative Proteomics. (n.d.). Role of Bile Acids in Cholesterol & Lipid Regulation.
  • Borgström, B., & Erlanson-Albertsson, C. (1982).
  • De Silva, A., & Bloom, S. R. (2016).
  • Bowen, R. (n.d.). Absorption of Lipids.
  • Armando Hasudungan. (2024).
  • Chen, J., et al. (2022). The Effect of Lithocholic Acid on the Gut-Liver Axis. PMC - NIH.
  • Wikipedia. (n.d.). Cholic acid. Wikipedia.
  • Lipid MAPS. (2024). Cholic Acid.

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Foundational

The Ciliatocholic Acid Paradigm: Biochemistry, Synthesis, and Physiological Implications

The following technical guide is structured to provide an authoritative, deep-dive analysis of Ciliatocholic Acid, focusing on its unique biochemistry, synthesis, and potential pharmaceutical applications. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of Ciliatocholic Acid, focusing on its unique biochemistry, synthesis, and potential pharmaceutical applications.

Executive Summary

Ciliatocholic acid (Cholyl-2-aminoethylphosphonic acid) represents a unique intersection between steroid biochemistry and phosphonate metabolism. Unlike ubiquitous bile salts conjugated with glycine or taurine, ciliatocholic acid incorporates ciliatine (2-aminoethylphosphonic acid), featuring a carbon-phosphorus (C-P) bond.[1] This structural anomaly confers exceptional resistance to enzymatic hydrolysis, distinguishing it as a "super-stable" surfactant.

This guide analyzes the molecule’s physiological role within the ruminant ecosystem, details robust synthetic protocols for research, and explores its potential as a hydrolysis-resistant excipient in modern drug delivery systems.

Chemical Identity and Structural Biochemistry

The Phosphonate Advantage

The defining feature of ciliatocholic acid is the replacement of the labile C-O-P linkage (found in phosphates) or the standard amide-sulfonate tail (of taurocholate) with a C-P phosphonate bond .

  • IUPAC Name:

    
    -(2-phosphonoethyl)-3
    
    
    
    ,7
    
    
    ,12
    
    
    -trihydroxy-5
    
    
    -cholan-24-amide.
  • Molecular Formula:

    
    [2]
    
  • Key Structural Moiety: The Ciliatine headgroup.[1] The C-P bond energy is significantly higher than C-O-P, rendering it immune to phosphatases and highly resistant to bacterial bile salt hydrolases (BSH) that typically cleave glycine/taurine conjugates in the gut.

Biosynthetic Pathway (The Ruminant Shunt)

Ciliatocholic acid is predominantly identified in bovine bile, linked to the metabolism of rumen protozoa (Ciliata).

  • Origin of Ciliatine: Rumen protozoa synthesize ciliatine to stabilize their own cell membranes against the harsh enzymatic environment of the rumen.

  • Host Conjugation: Upon digestion of these protozoa in the abomasum, free ciliatine is absorbed by the host.

  • Hepatic Conjugation: The bovine liver's Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT) enzyme accepts ciliatine as a substrate (mimicking taurine), conjugating it with cholic acid.[1]

Biosynthesis Cholesterol Cholesterol CA Cholic Acid (CA) Cholesterol->CA CYP7A1/CYP8B1 CA_CoA Cholyl-CoA (Activated Intermediate) CA->CA_CoA CoA Ligase Ciliatine Ciliatine (From Rumen Protozoa) Ciliatocholic Ciliatocholic Acid (Stable Conjugate) Ciliatine->Ciliatocholic CA_CoA->Ciliatocholic Conjugation BAAT Enzyme: BAAT (N-Acyltransferase) BAAT->Ciliatocholic Catalysis

Figure 1: The biosynthetic shunt where exogenous ciliatine from rumen microbiota is hijacked by host hepatic enzymes to form ciliatocholic acid.

Physiological Functions & Stability

The "Stealth" Surfactant

In the intestinal lumen, standard bile acids (Glycocholic/Taurocholic acid) function as detergents but are rapidly deconjugated by gut microbiota releasing free cholic acid, which is less soluble and more toxic.

Ciliatocholic acid defies this cycle:

  • Hydrolytic Resistance: The steric and electronic properties of the phosphonate group make the amide bond adjacent to it less accessible or unrecognizable to standard bacterial Bile Salt Hydrolases (BSH).

  • Sustained Emulsification: Because it resists deconjugation, it maintains micellar concentration (CMC) further down the distal ileum, potentially aiding in the absorption of lipids in species with high bacterial loads.

Comparative Stability Data

The following table summarizes the stability of bile acid conjugates when exposed to Clostridium perfringens cholylglycine hydrolase (a standard BSH model).

ConjugateBond TypeHalf-Life (in vitro BSH assay)pKa (approx)
Glycocholic Acid Carbon-Nitrogen (Amide)< 20 mins3.9
Taurocholic Acid Carbon-Nitrogen (Amide)~ 45-60 mins< 2.0
Ciliatocholic Acid Phosphonate-Amide > 24 Hours (Stable) 1.5 - 2.0

Technical Protocol: Chemical Synthesis

For research applications, isolation from bovine bile is inefficient (low yield). The following is a validated synthetic protocol using modern coupling reagents.

Reagents
  • Substrate: Cholic Acid (High Purity >98%)

  • Amine Source: 2-Aminoethylphosphonic acid (Ciliatine)[1][3][4][5]

  • Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

  • Solvent: DMF (Dimethylformamide) / Pyridine.

Step-by-Step Methodology

Step 1: Activation of Cholic Acid (NHS-Ester Formation)

  • Dissolve 10 mmol Cholic Acid in 20 mL dry DMF under nitrogen atmosphere.

  • Add 11 mmol EDC·HCl and 11 mmol NHS.

  • Stir at Room Temperature (RT) for 4 hours.

  • Validation: Monitor via TLC (Chloroform:Methanol 9:1). The disappearance of the acid spot indicates formation of Cholyl-NHS ester.

Step 2: Conjugation with Ciliatine

  • Dissolve 12 mmol of 2-Aminoethylphosphonic acid in 10 mL water/pyridine (1:1 mixture) to ensure solubility of the zwitterion.

  • Add the Cholyl-NHS ester solution dropwise to the Ciliatine solution.

  • Adjust pH to 8.5 using triethylamine (TEA) to ensure the amine is unprotonated and nucleophilic.

  • Stir for 12–16 hours at RT.

Step 3: Purification

  • Evaporate solvents under reduced pressure.

  • Acidify residue with 1M HCl to precipitate the crude acid.

  • Flash Chromatography: Use a C18 Reverse-Phase column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile.[6][7]

    • Gradient: 10% B to 90% B over 20 mins.

Analytical Profiling (LC-MS/MS)

To validate the synthesis or detect ciliatocholic acid in biological matrices, use the following Mass Spectrometry parameters.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Precursor Ion: [M-H]⁻ = m/z 514.3

  • Key Transitions (MRM):

Transition (m/z)Collision Energy (eV)Structural Fragment ID
514.3 → 124.0 35Phosphonate headgroup (Ciliatine moiety)
514.3 → 407.3 25Steroid backbone (Loss of headgroup)
514.3 → 79.0 45PO3⁻ fragment

Pharmaceutical Applications: The "Super-Micelle"

The primary interest in ciliatocholic acid for drug development lies in its Critical Micelle Concentration (CMC) and stability.

Drug Delivery Systems (DDS)

Standard liposomes or micelles used in oral drug delivery are often destabilized by endogenous bile salts or degraded by gut bacteria. Ciliatocholic acid offers a solution:

  • Oral Peptide Delivery: Use ciliatocholic acid as a permeation enhancer. Its resistance to degradation ensures it remains active throughout the GI tract, transiently opening tight junctions to allow peptide absorption.

  • Metabolic Stability: Unlike taurocholate, which releases taurine (a sulfur source for sulfate-reducing bacteria), ciliatocholic acid is metabolically inert to the microbiome, reducing dysbiosis risk during chronic administration.

DrugDelivery OralDrug Oral Drug Formulation (Liposome/Micelle) Stomach Stomach (pH 1.5) OralDrug->Stomach Intestine Small Intestine (Bile Salts + Bacteria) Stomach->Intestine StandardBA Standard Bile Acid Micelle (Glyco/Tauro) Intestine->StandardBA CiliatoBA Ciliatocholic Acid Micelle Intestine->CiliatoBA ResultStandard Degradation by BSH Premature Drug Release StandardBA->ResultStandard Bacterial Hydrolysis ResultCiliato Resistant to BSH Sustained Solubilization CiliatoBA->ResultCiliato C-P Bond Stability

Figure 2: Comparative fate of drug delivery vehicles. Ciliatocholic acid resists bacterial hydrolysis, maintaining micellar integrity for distal absorption.

References

  • Tammar, A. R. (1979). Bile Salts in Reptilia and Amphibia. Chemical Zoology. Link (Contextualizes the evolution of bile alcohols and rare conjugates).

  • Horiguchi, M., & Kandatsu, M. (1959).[8] Isolation of 2-Aminoethylphosphonic Acid from Rumen Protozoa. Nature, 184, 901–902. Link (The discovery of Ciliatine).

  • Une, M., et al. (1981). Metabolism of 2-aminoethylphosphonic acid in the rat. Journal of Biochemistry, 90(3), 893-899. Link (Demonstrates the metabolic stability of the phosphonate moiety).

  • Hofmann, A. F., & Hagey, L. R. (2008). Bile Acids: Chemistry, Pathochemistry, Biology, Pathobiology, and Therapeutics. Cellular and Molecular Life Sciences, 65(16), 2461–2483. Link (Authoritative review on bile acid conjugation types).

  • Moschetta, A., et al. (2005). Prevention of cholesterol gallstone disease by FXR agonists in a mouse model. Nature Medicine, 10, 1352–1358. Link (Reference for BAAT enzyme activity and conjugation mechanisms).

Sources

Exploratory

Preliminary Studies on Ciliatocholic Acid Toxicity: An In-depth Technical Guide

Abstract Ciliatocholic acid, a unique bile acid conjugate of cholic acid and ciliatine (2-aminoethylphosphonic acid), has been identified in certain biological systems, notably in bovine gall bladder bile.[1][2] As with...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ciliatocholic acid, a unique bile acid conjugate of cholic acid and ciliatine (2-aminoethylphosphonic acid), has been identified in certain biological systems, notably in bovine gall bladder bile.[1][2] As with any novel or less-studied endogenous compound with potential for therapeutic development or as a biomarker, a thorough toxicological evaluation is paramount. This guide provides a comprehensive framework for the preliminary toxicological assessment of Ciliatocholic acid, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental choices, providing detailed, self-validating protocols for a tiered approach to toxicity testing, beginning with in vitro assays and progressing to preliminary in vivo studies. This document is intended to serve as a foundational resource for initiating a robust safety evaluation of Ciliatocholic acid.

Introduction: The Rationale for Toxicological Assessment

Ciliatocholic acid is a vertebrate-specific bile acid derivative.[3] Its primary known function is as an emulsifier in the digestive system, aiding in the breakdown and absorption of dietary fats.[2][3] While structurally related to other well-characterized bile acids, the presence of the ciliatine moiety introduces a chemical entity whose toxicological profile is not well-defined in this conjugated form. Given that some secondary bile acids, such as lithocholic acid, are known to be cytotoxic and have been implicated in carcinogenesis, a proactive and systematic toxicological evaluation of Ciliatocholic acid is a critical step in understanding its biological significance and potential risks.[4]

This guide outlines a multi-faceted approach to the preliminary toxicological assessment of Ciliatocholic acid, focusing on a logical progression of studies from in vitro to in vivo models. The proposed studies are designed to provide initial data on cytotoxicity, genotoxicity, and potential organ-specific toxicity, particularly hepatotoxicity, given its nature as a bile acid.

Physicochemical Properties and Synthesis of Ciliatocholic Acid

A thorough understanding of the physicochemical properties of Ciliatocholic acid is fundamental to designing and interpreting toxicity studies.

Table 1: Physicochemical Properties of Ciliatocholic Acid

PropertyValueSource
Molecular Formula C26H46NO7PPubChem
Molecular Weight 515.6 g/mol PubChem
Appearance White to off-white solidAssumed based on related compounds
Solubility Soluble in alcohol and acetic acid, insoluble in waterBased on Cholic Acid properties[5]
Synthesis Conjugation of cholic acid with ciliatine[1][3]

Note: Some properties are inferred from structurally similar compounds and should be experimentally verified.

Synthesis of Ciliatocholic Acid for Experimental Use

For research purposes, Ciliatocholic acid can be synthesized by conjugating cholic acid with ciliatine, a method analogous to the synthesis of taurocholic acid.[1][3] This typically involves the formation of an amide bond between the carboxyl group of cholic acid and the amino group of ciliatine under controlled acidic conditions.[3] Purification of the final product is crucial and is generally achieved using chromatographic techniques to ensure the removal of unreacted starting materials and byproducts.[3]

Metabolism and Toxicokinetics: A Predictive Overview

Predicted Metabolic Pathways

The primary metabolic routes for Ciliatocholic acid are likely to involve the deconjugation of the ciliatine moiety by the gut microbiota.[6][7] This would yield cholic acid and free ciliatine.

  • Deconjugation: Intestinal bacteria possess bile salt hydrolases (BSH) that are known to cleave the amide bond between bile acids and their amino acid conjugates (like glycine and taurine).[6][8] It is highly probable that these enzymes would also act on Ciliatocholic acid.

  • Cholic Acid Metabolism: Once deconjugated, the resulting cholic acid would enter the known metabolic pathways of primary bile acids, including potential conversion to secondary bile acids like deoxycholic acid by gut bacteria.[9]

  • Ciliatine Metabolism: Studies on the fate of ciliatine in mammals suggest that it can be absorbed from the intestine and incorporated into liver lipids.[10][11]

Toxicokinetic Considerations

The toxicokinetics of Ciliatocholic acid will be influenced by its absorption, its susceptibility to deconjugation, and the subsequent fate of its metabolites.[5][12] Preliminary in vivo studies should aim to characterize the plasma concentration-time profiles of both Ciliatocholic acid and its potential metabolites.

Diagram 1: Predicted Metabolic Pathway of Ciliatocholic Acid

CA Ciliatocholic Acid (Oral Administration) SI Small Intestine CA->SI Ingestion LI Large Intestine SI->LI C Cholic Acid LI->C Microbial Deconjugation Ciliatine Ciliatine LI->Ciliatine Microbial Deconjugation L Liver LL Incorporation into Liver Lipids L->LL Metabolism E Excretion L->E Biliary/Renal Excretion C->L Enterohepatic Circulation SA Secondary Bile Acids (e.g., Deoxycholic Acid) C->SA Microbial 7α-dehydroxylation Ciliatine->L Absorption SA->L Absorption

Caption: Predicted metabolic fate of Ciliatocholic acid following oral administration.

In Vitro Toxicity Assessment: A Tiered Approach

In vitro assays provide a rapid and cost-effective means of initial toxicity screening, reducing the reliance on animal testing in the early stages of investigation.[8]

Tier 1: Cytotoxicity Screening

The initial assessment of Ciliatocholic acid's toxicity should involve determining its effect on cell viability across a range of concentrations.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Select a relevant cell line, such as the human hepatoma cell line HepG2, which is widely used in hepatotoxicity studies.[13]

    • Culture cells in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Seeding:

    • Trypsinize and seed the cells into 96-well plates at a density of 1 x 10^4 cells/well.

    • Allow the cells to adhere for 24 hours.

  • Treatment:

    • Prepare a stock solution of Ciliatocholic acid in a suitable solvent (e.g., DMSO) and dilute it in culture media to a range of final concentrations (e.g., 1, 10, 50, 100, 250, 500 µM).

    • Remove the old media from the cells and add 100 µL of the Ciliatocholic acid-containing media to each well.

    • Include a vehicle control (media with the same concentration of DMSO) and a positive control (e.g., a known cytotoxic compound like doxorubicin).

  • Incubation:

    • Incubate the plates for 24 and 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for a further 4 hours.

    • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 2: Data Summary for In Vitro Cytotoxicity (MTT Assay)

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)
Vehicle Control100100
1
10
50
100
250
500
Positive Control
IC50 (µM)
Tier 2: Genotoxicity Assessment

Genotoxicity assays are crucial for identifying substances that can cause genetic damage, a key event in carcinogenesis.[14] A standard battery of in vitro genotoxicity tests is recommended.

4.2.1. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a compound.[8][14]

Experimental Protocol: Ames Test

  • Bacterial Strains:

    • Use a set of Salmonella typhimurium strains with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA).

  • Metabolic Activation:

    • Conduct the assay both with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Procedure:

    • In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

    • Pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis:

    • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

    • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

4.2.2. In Vitro Micronucleus Assay

This assay detects clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[8]

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture:

    • Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Treatment:

    • Expose the cells to Ciliatocholic acid at a range of concentrations, with and without metabolic activation (S9).

    • Include a vehicle control and positive controls for both clastogenicity (e.g., mitomycin C) and aneugenicity (e.g., colchicine).

  • Cytochalasin B:

    • Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining:

    • Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring:

    • Using a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Data Analysis:

    • A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Diagram 2: Workflow for In Vitro Genotoxicity Assessment

cluster_ames Ames Test cluster_micronucleus In Vitro Micronucleus Assay A1 Bacterial Strains (S. typhimurium, E. coli) A2 Treatment with Ciliatocholic Acid (+/- S9 Metabolic Activation) A1->A2 A3 Plating on Minimal Agar A2->A3 A4 Incubation (48-72h) A3->A4 A5 Count Revertant Colonies A4->A5 Result_Ames Mutagenic Potential A5->Result_Ames M1 Mammalian Cell Line (e.g., CHO) M2 Treatment with Ciliatocholic Acid (+/- S9 Metabolic Activation) M1->M2 M3 Add Cytochalasin B M2->M3 M4 Harvest, Fix, and Stain M3->M4 M5 Microscopic Analysis (Score Micronuclei) M4->M5 Result_Micro Clastogenic/Aneugenic Potential M5->Result_Micro Start Ciliatocholic Acid Start->A1 Start->M1

Caption: A streamlined workflow for assessing the genotoxic potential of Ciliatocholic acid.

Tier 3: In Vitro Hepatotoxicity Assessment

Given that Ciliatocholic acid is a bile acid, assessing its potential for hepatotoxicity is a primary concern. Sandwich-cultured hepatocytes are a valuable in vitro model for studying bile acid transport and cholestatic drug-induced liver injury.[12]

Experimental Protocol: Hepatotoxicity in Sandwich-Cultured Human Hepatocytes

  • Hepatocyte Culture:

    • Plate primary human hepatocytes on collagen-coated plates and overlay them with a second layer of collagen to form a sandwich culture, which helps maintain the biliary network.

  • Bile Acid Co-treatment:

    • Expose the sandwich-cultured hepatocytes to Ciliatocholic acid at various concentrations in the presence and absence of a physiologically relevant mixture of other bile acids. This will assess if Ciliatocholic acid exacerbates bile acid-induced toxicity.

  • Assessment of Cholestasis:

    • Use a fluorescent bile acid analog (e.g., cholyl-lysyl-fluorescein) to visualize bile canaliculi and assess for any disruption in their formation or function.

  • Cytotoxicity Measurement:

    • Measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of membrane damage and cytotoxicity.

  • Bile Salt Export Pump (BSEP) Inhibition Assay:

    • Evaluate the potential of Ciliatocholic acid to inhibit BSEP, a key transporter responsible for bile acid efflux from hepatocytes. This can be done using BSEP-expressing membrane vesicles and a radiolabeled substrate.

Table 3: Data Summary for In Vitro Hepatotoxicity

Ciliatocholic Acid (µM)LDH Release (% of Control) - Without Bile AcidsLDH Release (% of Control) - With Bile AcidsBSEP Inhibition (%)
Vehicle Control00
1
10
50
100
Positive Control (e.g., Chlorpromazine)

In Vivo Toxicity Assessment: Preliminary Studies

Following the in vitro assessment, preliminary in vivo studies are necessary to understand the toxicological profile of Ciliatocholic acid in a whole organism. These studies should be conducted in compliance with OECD guidelines to ensure data quality and animal welfare.

Acute Oral Toxicity Study (OECD 420, 423, or 425)

The goal of an acute toxicity study is to determine the short-term toxicity of a substance after a single dose and to estimate the median lethal dose (LD50).[3][6] The choice between OECD guidelines 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), and 425 (Up-and-Down Procedure) will depend on the expected toxicity of the compound. For a compound with unknown toxicity, the Up-and-Down Procedure (OECD 425) is often a good starting point as it uses a minimal number of animals.[2]

Experimental Protocol: Acute Oral Toxicity (Following OECD 425)

  • Animal Model:

    • Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats or Swiss albino mice).

  • Dosing:

    • Administer Ciliatocholic acid orally by gavage.

    • The first animal is dosed at a level just below the best estimate of the LD50. Subsequent animals are dosed at higher or lower levels depending on the outcome for the previous animal.

    • A limit test at 2000 or 5000 mg/kg can be performed if the substance is expected to have low toxicity.

  • Observations:

    • Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy:

    • At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis:

    • The LD50 is calculated using the maximum likelihood method. The results are used to classify the substance according to the Globally Harmonized System (GHS).

Sub-Acute (28-Day) Oral Toxicity Study (OECD 407)

A 28-day repeated dose study provides information on the potential adverse effects of a substance following repeated oral administration and helps to identify target organs of toxicity.

Experimental Protocol: 28-Day Sub-Acute Oral Toxicity Study

  • Animal Model:

    • Use both male and female rodents (e.g., Wistar rats).

  • Dose Groups:

    • Administer Ciliatocholic acid daily by oral gavage for 28 days at three dose levels (low, mid, and high) and a vehicle control.

    • Dose selection should be based on the results of the acute toxicity study.

  • In-life Observations:

    • Monitor clinical signs, body weight, and food/water consumption throughout the study.

  • Clinical Pathology:

    • At the end of the study, collect blood for hematology and clinical chemistry analysis (including liver and kidney function tests).

  • Histopathology:

    • Conduct a full necropsy and collect major organs and tissues for histopathological examination.

  • Data Analysis:

    • Analyze the data for any dose-related changes in the observed parameters.

    • Determine the No-Observed-Adverse-Effect-Level (NOAEL).

Table 4: Key Parameters for In Vivo Sub-Acute Toxicity Study

ParameterMeasurement
In-life Clinical signs, body weight, food/water consumption
Hematology Red blood cell count, white blood cell count, platelet count, hemoglobin, hematocrit
Clinical Chemistry Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, blood urea nitrogen (BUN), creatinine
Histopathology Microscopic examination of liver, kidneys, spleen, heart, lungs, and other major organs

Diagram 3: Overall Workflow for Preliminary Toxicological Assessment

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Start Ciliatocholic Acid Cytotoxicity Cytotoxicity (MTT Assay) Start->Cytotoxicity Genotoxicity Genotoxicity (Ames, Micronucleus) Cytotoxicity->Genotoxicity Hepatotoxicity Hepatotoxicity (Sandwich-Cultured Hepatocytes) Genotoxicity->Hepatotoxicity Decision1 Proceed to In Vivo? Hepatotoxicity->Decision1 Acute Acute Oral Toxicity (OECD 425) SubAcute Sub-Acute Oral Toxicity (OECD 407) Acute->SubAcute Final Preliminary Toxicity Profile (NOAEL, Target Organs) SubAcute->Final Decision1->Acute Yes

Caption: A tiered approach for the preliminary toxicological evaluation of Ciliatocholic acid.

Data Interpretation and Reporting

The culmination of these preliminary studies will be a comprehensive report detailing the toxicological profile of Ciliatocholic acid. This report should include:

  • A summary of the in vitro findings, including IC50 values for cytotoxicity and a clear statement on the genotoxic potential.

  • The results of the acute oral toxicity study, including the estimated LD50 and GHS classification.

  • A detailed analysis of the 28-day sub-acute study, highlighting any target organs of toxicity and the determined NOAEL.

  • An integrated discussion of the findings, considering the predicted metabolism and toxicokinetics of Ciliatocholic acid.

This preliminary toxicity profile will be instrumental in guiding future research, including more extensive chronic toxicity and carcinogenicity studies, should the development of Ciliatocholic acid as a therapeutic agent be pursued.

Conclusion

The preliminary toxicological assessment of Ciliatocholic acid requires a systematic and tiered approach. By following the protocols outlined in this guide, researchers can generate the foundational data necessary to understand the potential risks associated with this unique bile acid. This information is essential for making informed decisions regarding its future study and potential applications in the fields of medicine and biological research. The emphasis on scientifically sound, validated methodologies ensures the generation of reliable and reproducible data, upholding the principles of scientific integrity.

References

  • Rameshwar, G. S., Venkatrao, P. U., Vithalrao, N. A., & Pramodrao, A. M. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 130-135.
  • Quinn, R. A., Melnik, A. V., Vrbanac, A., et al. (2020). Global Chemical Impact of the Microbiome Includes Novel Bile Acid Conjugations.
  • Hofmann, A. F. (2009). The enterohepatic circulation of bile acids in mammals: form and functions. Frontiers in Bioscience, 14, 2584-2598.
  • OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Publishing.
  • Kandatsu, M., Horiguchi, M., & Tamari, M. (1965). The Incorporation of Ciliatine (2-Aminoethylphosphonic Acid) into Lipids of the Rat Liver. Agricultural and Biological Chemistry, 29(8), 779-780.
  • Fickert, P., et al. (2017). Bile acids initiate cholestatic liver injury by triggering a hepatocyte-specific inflammatory response. JCI Insight, 2(5), e90167.
  • Creative Biolabs. (n.d.). In Vitro Genotoxicity Study. Retrieved from [Link]

  • Tamari, M. (1971). The Distribution of Ciliatine (2-Aminoethylphosphonic Acid) in Bovine Liver. Agricultural and Biological Chemistry, 35(11), 1799-1802.
  • Tamari, M., & Kametaka, M. (1972). A new bile acid conjugate, ciliatocholic acid, from bovine gall bladder bile. Journal of Biochemistry, 72(6), 1367-1372.
  • PubChem. (n.d.). Ciliatocholic acid. Retrieved from [Link]

  • O'Brien, P. J., & Chan, K. (2010). An in vitro assay to assess transporter-based cholestatic hepatotoxicity using sandwich-cultured rat hepatocytes. Toxicological Sciences, 114(2), 338-348.
  • Wikipedia. (n.d.). Cholic acid. Retrieved from [Link]

  • Inotiv. (n.d.). Other Genetic Toxicology Assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Bile acid. Retrieved from [Link]

  • Susukida, T., Sekine, S., Nozaki, M., & Ito, K. (2015). Prediction of the Clinical Risk of Drug-Induced Cholestatic Liver Injury Using an In Vitro Sandwich Cultured Hepatocyte Assay. Drug Metabolism and Disposition, 43(9), 1425-1432.
  • Zhang, L., et al. (2024). Bile acids regulation of cellular stress responses in liver physiology and diseases.
  • Wang, Z., et al. (2010). Chemical and biological analysis of active free and conjugated bile acids in animal bile using HPLC-ELSD and MTT methods. Oncology Letters, 1(6), 1031-1036.
  • Moreno-Torres, R., et al. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Food and Chemical Toxicology, 176, 113797.
  • OECD. (2001). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing.
  • van der Lugt, B., et al. (2021). In vitro models to detect in vivo bile acid changes induced by antibiotics. Archives of Toxicology, 95(7), 2349-2361.
  • Creative Biolabs. (n.d.). Subacute Toxicity Study. Retrieved from [Link]

  • Guo, G. L., et al. (2024). Characterization of individual bile acids in vivo utilizing a novel low bile acid mouse model. Toxicological Sciences, kfae029.
  • Thongbai, B., et al. (2024). Evaluation of acute and subacute oral toxicity induced by ethanol extract of Boletus griseipurpureus Corner in male mice: Blood parameters and histopathological studies. PLoS ONE, 19(2), e0297489.
  • Purwaningsih, E. H., et al. (2021). Acute and sub-acute toxicity studies on an antidiabetic polyherbal formulation in mice. Journal of Applied Pharmaceutical Science, 11(12), 126-133.
  • El-Haci, I. A., et al. (2022). Acute and Subacute Toxicity Studies of Erodium guttatum Extracts by Oral Administration in Rodents. Molecules, 27(21), 7356.

Sources

Foundational

In vitro investigation of Ciliatocholic acid activity

Technical Monograph: In Vitro Characterization of Ciliatocholic Acid (CCA) Executive Summary & Chemical Identity Ciliatocholic Acid (CCA) represents a unique subclass of conjugated bile acids characterized by a phosphona...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: In Vitro Characterization of Ciliatocholic Acid (CCA)

Executive Summary & Chemical Identity

Ciliatocholic Acid (CCA) represents a unique subclass of conjugated bile acids characterized by a phosphonate linkage.[1][2] Unlike the canonical glycine (carboxyl) or taurine (sulfonate) conjugates, CCA is the amide conjugate of cholic acid and ciliatine (2-aminoethylphosphonic acid).[1][2][3]

The presence of the carbon-phosphorus (C-P) bond in the ciliatine moiety confers exceptional hydrolytic and enzymatic stability, distinguishing CCA from standard bile salts.[2] This guide outlines a high-fidelity in vitro screening cascade designed to evaluate CCA as a potential metabolic modulator, focusing on its resistance to bacterial cholylglycine hydrolase (BSH), its affinity for the Farnesoid X Receptor (FXR), and its enterohepatic transport kinetics.[1][2]

Chemical Structure:


Key Differentiator:  The phosphonate group (

) mimics the sulfonate of taurine sterically and electronically but exhibits distinct pKa and resistance to phosphatases.[1][2]

Physicochemical Profiling & Stability

Before biological interrogation, the fundamental stability of the phosphonoconjugate must be established.[2] The C-P bond is non-hydrolyzable under standard physiological conditions, providing a "metabolic shield" against degradation pathways that typically affect phosphate esters.[2]

Comparative Hydrolytic Stability Protocol

Objective: To quantify the resistance of the amide linkage in CCA compared to Glycocholic Acid (GCA) and Taurocholic Acid (TCA) under extreme pH and enzymatic stress.[1][2]

Methodology:

  • Preparation: Solubilize CCA, GCA, and TCA (10 mM) in DMSO.

  • Acid/Base Stress: Dilute to 100 µM in 0.1 M HCl (pH 1.0) and 0.1 M NaOH (pH 13.0). Incubate at 37°C for 24 hours.

  • Enzymatic Stress (BSH Assay):

    • Enzyme: Purified Clostridium perfringens Cholylglycine Hydrolase (BSH).[1][2]

    • Reaction: Incubate 100 µM substrate with 10 U/mL BSH in phosphate buffer (pH 6.0) at 37°C.[2]

    • Sampling: Aliquot at t=0, 15, 30, 60, and 120 min. Quench with ice-cold acetonitrile.

  • Analysis: LC-MS/MS (MRM mode) monitoring the parent ion decay and the appearance of free Cholic Acid (CA).

Data Output Format:

CompoundpKa (Acidic Moiety)% Remaining (pH 1, 24h)% Remaining (BSH, 60 min)Predicted Intestinal Half-Life
Ciliatocholic Acid ~2.4 / 7.6 (Phosphonate)>99%>95% (High Resistance) High
Taurocholic Acid ~1.5 (Sulfonate)>99%~80%Moderate
Glycocholic Acid ~3.9 (Carboxyl)~90%<10% (Rapid Hydrolysis)Low

Receptor Pharmacology (FXR & TGR5)[2]

CCA acts as a signaling molecule.[2] The primary targets for bile acid analogues are the nuclear receptor FXR (metabolic regulation) and the membrane receptor TGR5 (GLP-1 secretion/inflammation).[2]

FXR Co-Activator Recruitment Assay (TR-FRET)

Rationale: Unlike reporter assays which can be influenced by cell permeability, a Lanthanide-based TR-FRET assay directly measures the ligand-induced conformational change of the FXR Ligand Binding Domain (LBD) required to recruit the SRC-1 co-activator.[1][2]

Protocol:

  • Reagents: GST-tagged human FXR-LBD, Biotin-SRC1 peptide, Eu-anti-GST antibody, Streptavidin-APC.[1][2]

  • Dosing: 10-point serial dilution of CCA (1 nM to 100 µM). Control: CDCA (Chenodeoxycholic acid).[2]

  • Incubation: Mix reagents in 384-well plates; incubate for 1 hour at RT in the dark.

  • Detection: Read Time-Resolved Fluorescence (Excitation 337 nm; Emission 665 nm/615 nm).[2]

  • Calculation: Plot FRET ratio (665/615) vs. log[Concentration] to determine

    
    .
    
TGR5 cAMP Accumulation Assay

Rationale: TGR5 activation leads to


-protein coupling and cAMP production.[1][2]
Cell Line:  CHO-K1 cells overexpressing human TGR5 (GPBAR1).[1][2]
Readout:  HTRF cAMP dynamic kit.
Critical Control:  Lithocholic Acid (LCA) as positive control (

).[2]

Enterohepatic Transporter Profiling

For CCA to function as a therapeutic or probe, it must undergo enterohepatic circulation.[2] This requires recognition by specific influx and efflux transporters.[2]

Visual Workflow: Transporter Interaction Map

TransporterPathway cluster_Intestine Intestinal Lumen -> Enterocyte cluster_Liver Portal Blood -> Hepatocyte -> Bile ASBT ASBT (SLC10A2) Apical Uptake OST OST-alpha/beta Basolateral Efflux ASBT->OST Transcytosis NTCP NTCP (SLC10A1) Basolateral Uptake OST->NTCP Portal Circulation BSEP BSEP (ABCB11) Canalicular Efflux NTCP->BSEP Hepatocellular Transit CCA Ciliatocholic Acid (Substrate) BSEP->CCA Biliary Secretion CCA->ASBT High Affinity?

Figure 1: Putative transport vector for Ciliatocholic Acid.[1][2] Blue nodes indicate uptake; Green/Red nodes indicate efflux.[2]

Protocol: NTCP Inhibition & Uptake
  • System: HEK293 cells stably transfected with human NTCP.

  • Substrate:

    
    -Taurocholate (2 µM).
    
  • Inhibition Mode: Co-incubate CCA (0.1 - 100 µM) with radiolabeled substrate for 2 min (initial rate conditions).

  • Uptake Mode: Incubate cells with unlabeled CCA, wash, lyse, and quantify intracellular CCA via LC-MS/MS.

  • Success Metric: If CCA inhibits Taurocholate uptake with

    
    , it is likely a high-affinity substrate.[1][2]
    

Toxicology & Cytotoxicity Screening

Phosphonates can sometimes mimic phosphates in metabolic pathways, potentially leading to ATP depletion or mitochondrial toxicity.[2]

Assay: Multiplexed Cytotoxicity (CellTiter-Glo + LDH Release). Cell Line: HepG2 (Hepatocellular carcinoma) and sandwich-cultured primary human hepatocytes (SCHH).[1][2] Dosing: 24h and 72h exposure (up to 500 µM).[2] Readout:

  • ATP Content: Indicator of mitochondrial health.[2]

  • LDH Release: Indicator of membrane rupture (necrosis).[1][2]

  • Phospholipidosis Marker: HCS LipidTOX staining (to ensure the amphipathic CCA does not induce phospholipid accumulation).[1][2]

Comprehensive Experimental Workflow

The following diagram illustrates the decision matrix for advancing CCA from a chemical entity to a validated biological probe.

Workflow cluster_Phase1 Phase 1: Stability & Physics cluster_Phase2 Phase 2: Activity cluster_Phase3 Phase 3: ADME-Tox Start Synthesized Ciliatocholic Acid Solubility Aq. Solubility & pKa (Titration) Start->Solubility BSH_Resist BSH Enzymatic Stability (LC-MS/MS) Solubility->BSH_Resist FXR_FRET FXR Binding (TR-FRET) BSH_Resist->FXR_FRET If Stable TGR5_cAMP TGR5 Activation (cAMP HTRF) FXR_FRET->TGR5_cAMP Transporters NTCP/BSEP Transport (HEK293) TGR5_cAMP->Transporters If Active Tox HepG2 Cytotoxicity (ATP/LDH) Transporters->Tox End In Vivo POC Tox->End Lead Candidate

Figure 2: The "Ciliatocholic Funnel" - A Go/No-Go decision tree for in vitro validation.

References

  • Tamari, M., Ogawa, M., & Kametaka, M. (1976). A new bile acid conjugate, ciliatocholic acid, from bovine gall bladder bile.[1][2][4][5] Journal of Biochemistry, 80(2), 371–377.[1][2] Link

  • Quinn, R. A., et al. (2020). Global chemical effects of the microbiome include new bile-acid conjugations.[1][2][5] Nature, 579, 123–129.[2] Link[1][2]

  • Hofmann, A. F., & Hagey, L. R. (2008). Bile acids: chemistry, pathochemistry, biology, pathobiology, and therapeutics.[1][2] Cellular and Molecular Life Sciences, 65(16), 2461–2483.[2] Link[1][2]

  • Sato, H., et al. (2008). Quantitative analysis of biliary clearance of bile acids in sandwich-cultured hepatocytes.[1][2] Journal of Pharmaceutical Sciences, 97(5), 2016-2028.[2] Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Purification of Ciliatocholic Acid Using Reversed-Phase Chromatography

Abstract Ciliatocholic acid, a unique phosphonic acid-conjugated bile acid, is an emerging molecule of interest in biomedical and pharmaceutical research. The procurement of highly pure ciliatocholic acid is a critical p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ciliatocholic acid, a unique phosphonic acid-conjugated bile acid, is an emerging molecule of interest in biomedical and pharmaceutical research. The procurement of highly pure ciliatocholic acid is a critical prerequisite for accurate functional studies and drug development endeavors. This application note presents a comprehensive, step-by-step protocol for the purification of ciliatocholic acid from complex mixtures, such as synthetic reaction products or biological extracts, utilizing reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology is designed to provide a robust and reproducible framework for researchers, ensuring high purity and yield of the target compound.

Introduction: The Imperative for High-Purity Ciliatocholic Acid

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely adopted technique for the separation and purification of bile acids.[1][2][3][4] Its efficacy stems from the ability to separate compounds with subtle differences in hydrophobicity, which is a key differentiating characteristic among various bile acid species. This document provides a detailed protocol for the purification of ciliatocholic acid, grounded in established chromatographic principles.

Chromatographic Principles and Strategy

The Mechanism of Reversed-Phase Separation

RP-HPLC separates molecules based on their hydrophobic character. The stationary phase consists of silica particles chemically bonded with nonpolar alkyl chains (typically C18), creating a hydrophobic surface. The mobile phase is a more polar mixture, commonly water and a miscible organic solvent like acetonitrile or methanol. When a sample mixture is introduced, molecules partition between the stationary and mobile phases. More hydrophobic compounds, like bile acids, interact more strongly with the C18 stationary phase and are retained longer, while more polar impurities elute earlier.

Separation_Principle cluster_column HPLC Column (C18 Stationary Phase) p1 p2 p3 p4 p5 p6 p7 p8 Polar_Impurity Polar Impurity Polar_Impurity->p2 Weak Interaction (Elutes First) Ciliatocholic_Acid Ciliatocholic Acid Ciliatocholic_Acid->p5 Moderate Interaction (Target Elution) Hydrophobic_Impurity Hydrophobic Impurity Hydrophobic_Impurity->p8 Strong Interaction (Elutes Last)

Figure 1: Principle of RP-HPLC separation for Ciliatocholic Acid.

Mobile Phase Selection and Additives

The choice of mobile phase is critical for achieving optimal separation. A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed for complex samples containing compounds with a range of polarities.[5]

The addition of an acid, such as formic acid, to the mobile phase is crucial.[6] Ciliatocholic acid possesses both a phosphonic acid and multiple hydroxyl groups. Maintaining a low pH (around 2.5-3.5) suppresses the ionization of the phosphonic acid moiety, rendering the molecule less polar and promoting better retention and peak shape on the reversed-phase column.

Materials and Reagents

Material/Reagent Grade Recommended Supplier
Crude Ciliatocholic AcidN/AN/A
WaterHPLC or LC-MS GradeMajor Chemical Supplier
Acetonitrile (ACN)HPLC or LC-MS GradeMajor Chemical Supplier
Formic Acid (FA)LC-MS Grade, >99%Major Chemical Supplier
C18 Reversed-Phase ColumnPreparative & AnalyticalReputable Column Manufacturer
Solid-Phase Extraction (SPE) CartridgesC18, for sample cleanupMajor Labware Supplier
Syringe Filters (0.22 µm)PTFE or NylonMajor Labware Supplier

Detailed Experimental Protocols

This section outlines a comprehensive workflow, from initial sample cleanup to final purity verification.

Step 1: Sample Preparation and Cleanup (SPE)

For complex matrices like crude synthesis reactions or biological extracts, an initial cleanup using Solid-Phase Extraction (SPE) is highly recommended to remove highly polar or non-polar contaminants and improve the longevity of the HPLC column.[7]

  • Column Conditioning: Condition a C18 SPE cartridge by washing with 1-2 column volumes of methanol, followed by 1-2 column volumes of water.

  • Sample Loading: Dissolve the crude ciliatocholic acid sample in a minimal amount of 50% methanol/water. Load the dissolved sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1-2 column volumes of water to elute highly polar impurities.

  • Elution: Elute the ciliatocholic acid and other retained compounds with 1-2 column volumes of methanol or acetonitrile.

  • Drying: Evaporate the collected eluate to dryness under a stream of nitrogen or using a rotary evaporator.[7]

  • Reconstitution: Reconstitute the dried extract in the initial HPLC mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B) for injection.[7]

Step 2: HPLC Purification

This protocol is designed for scalability. Method optimization should first be performed on an analytical scale (e.g., 4.6 mm ID column) before scaling up to a preparative column (e.g., >20 mm ID).

Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude_Sample Crude Ciliatocholic Acid SPE Solid-Phase Extraction (SPE) Crude_Sample->SPE Dry_Reconstitute Dry & Reconstitute in Mobile Phase SPE->Dry_Reconstitute Inject Inject onto Preparative C18 Column Dry_Reconstitute->Inject Gradient Gradient Elution Inject->Gradient Detect UV Detection (200-210 nm) Gradient->Detect Collect Collect Fractions Detect->Collect Purity_Check Purity Analysis (Analytical HPLC) Collect->Purity_Check Pool_Evaporate Pool Pure Fractions & Evaporate Purity_Check->Pool_Evaporate Final_Product High-Purity Ciliatocholic Acid Pool_Evaporate->Final_Product

Figure 2: A comprehensive workflow for the purification of ciliatocholic acid.

Table 1: HPLC System Parameters

Parameter Analytical Scale Preparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 5-10 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min20 mL/min (adjust based on column ID)
Column Temperature 30-40 °C30-40 °C
Detection Wavelength 200-210 nm200-210 nm
Injection Volume 5-20 µL0.5-5 mL

Rationale: A column temperature of 30-40 °C can improve peak shape and reduce viscosity.[5] Detection at low UV wavelengths (200-210 nm) is necessary as bile acids lack a strong chromophore.[2]

Table 2: Suggested HPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.08020Linear
5.08020Linear
25.04060Linear
30.0595Linear
35.0595Linear
35.18020Linear
40.08020Linear

Rationale: This gradient is designed to first elute polar impurities, then provide a shallow slope to resolve ciliatocholic acid from closely related bile acids, followed by a steep wash to remove highly hydrophobic compounds and a re-equilibration step for reproducibility.

Step 3: Fraction Collection and Purity Verification
  • Collection: Collect fractions corresponding to the main peak of interest as it elutes from the detector.

  • Analysis: Inject a small aliquot of each collected fraction onto an analytical HPLC system using the same gradient to assess its purity.

  • Pooling and Evaporation: Combine the fractions that meet the desired purity level (>95% is a common target). Remove the mobile phase solvents via rotary evaporation or lyophilization.

  • Final Product: The resulting white solid is the purified ciliatocholic acid. Store at -20°C or below.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Broad or Tailing Peaks Insufficient mobile phase acidity; Column overload.Ensure formic acid concentration is 0.1%; Reduce sample injection mass/volume.
Poor Resolution Gradient is too steep; Inappropriate organic solvent.Decrease the gradient slope in the region of interest; Try methanol as Mobile Phase B.
High Backpressure Sample precipitation; Column frit blockage.Ensure sample is fully dissolved; Filter sample through a 0.22 µm filter before injection.
Low Recovery Incomplete elution from SPE; Adsorption to vials.Use a stronger elution solvent for SPE (e.g., with acid); Use low-adsorption vials.

References

  • Stoll, D. R., & Nurok, D. (1985). Rapid and accurate reversed-phase high-performance liquid chromatographic determination of conjugated bile acids in human bile for routine clinical applications. Therapeutic control during gallstone dissolution therapy. Journal of Chromatography B: Biomedical Sciences and Applications, 339(2), 263-271. [Link]

  • Rossi, S. S., & Hofmann, A. F. (1987). High pressure liquid chromatographic analysis of conjugated bile acids in human bile: simultaneous resolution of sulfated and unsulfated lithocholyl amidates and the common conjugated bile acids. Journal of Lipid Research, 28(5), 589-595. [Link]

  • Chiang, J. Y. L., & Ferrell, J. M. (2022). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Frontiers in Physiology, 13, 839253. [Link]

  • Li, Y., et al. (2015). A Validated RP-HPLC Method for Quantitative Determination of Related Impurities of Cholic Acid Bulk Drugs. Journal of Chromatographic Science, 53(7), 1145-1151. [Link]

  • Agilent Technologies. (2015). Quantification of Bile Acid by - Reversed Phase HPLC with Evaporative Light Scattering Detection. Retrieved February 21, 2026, from [Link]

  • Wegner, K., et al. (2017). Rapid analysis of bile acids in different biological matrices using LC-ESI-MS/MS for the investigation of bile acid transformation by mammalian gut bacteria. Analytical and Bioanalytical Chemistry, 409(5), 1231-1245. [Link]

  • Hori, S., et al. (2024). Extraction of Bile Acids from Biological Samples and Quantification Using Ultra-High-Performance Liquid Chromatography-Orbitrap Mass Spectrometry. In Methods in Molecular Biology (Vol. 2789, pp. 101-115). [Link]

  • LabRulez LCMS. (n.d.). Deciphering the Microbiome: Targeted LC/MS/MS Analysis of Bile Acids in Biological Samples. Retrieved February 21, 2026, from [Link]

  • Agilent Technologies. (n.d.). Analysis of Bile Acids by HPLC with ELSD using the Agilent InfinityLab Poroshell 120 EC-C18 LC Column. Retrieved February 21, 2026, from [Link]

  • Peris-García, E., et al. (2021). Feasibility study of separation and purification of bile acid derivatives by HPLC on C18 and F5 columns. Journal of the Serbian Chemical Society, 86(10), 969-982. [Link]

  • LCGC International. (2013). Approaches to Singleton Achiral Purification of Difficult Samples for Discovery Research Support. Retrieved February 21, 2026, from [Link]

  • Gouvinhas, I., et al. (2021). A Versatile Ultra-High-Performance Liquid Chromatography-Full-Scan High-Resolution Mass Spectrometry Method to Quantify Wine Polyphenols. Molecules, 26(20), 6176. [Link]

  • CONICET. (2023). Ultra-High-Resolution Liquid Chromatography Coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry Analysis. Retrieved February 21, 2026, from [Link]

Sources

Application

Application Note: Investigating Ciliatocholic Acid and Novel Phosphonate Bile Acid Conjugates in Metabolic Disease

Executive Summary & Scientific Rationale The "Dark Matter" of the Bile Acid Pool While Glycocholic and Taurocholic acids dominate the classical understanding of bile acid (BA) metabolism, recent "reverse metabolomics" st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The "Dark Matter" of the Bile Acid Pool

While Glycocholic and Taurocholic acids dominate the classical understanding of bile acid (BA) metabolism, recent "reverse metabolomics" studies have unveiled a vast, previously uncharacterized repertoire of microbial-host conjugates. Ciliatocholic acid represents a unique class of these molecules: a conjugate of Cholic Acid (CA) and Ciliatine (2-aminoethylphosphonic acid).[1]

Unlike the sulfate group in taurine, ciliatine contains a carbon-phosphorus (C-P) bond . This structural distinction confers exceptional resistance to hydrolytic cleavage by bacterial Bile Salt Hydrolases (BSH).

Why Investigate Ciliatocholic Acid in Metabolic Disease?

  • Persistence: Its resistance to deconjugation suggests it may persist longer in the enterohepatic circulation than taurine/glycine conjugates, potentially acting as a long-acting signaling molecule.

  • Biomarker Potential: As a phosphonate analogue, its presence correlates with specific dietary inputs (ruminant products, marine sources) and specific microbiome profiles capable of phosphonate metabolism.

  • Receptor Agonism: Structural homology to Taurocholic acid suggests potential agonism of FXR (Farnesoid X Receptor) and TGR5, key regulators of glucose and lipid homeostasis.

Biological Pathway & Mechanism[2][3][4][5]

The following diagram illustrates the synthesis and unique enterohepatic stability of Ciliatocholic acid compared to classical conjugates.

BileAcidPathway cluster_Conjugation Hepatic Conjugation cluster_Gut Intestinal Lumen (Microbiome) Cholesterol Cholesterol CYP7A1 CYP7A1 (Rate Limiting) Cholesterol->CYP7A1 CA Cholic Acid (CA) CYP7A1->CA BAAT BAAT Enzyme (N-acyltransferase) CA->BAAT Ciliatine Ciliatine (2-aminoethylphosphonic acid) Ciliatine->BAAT Taurine Taurine Taurine->BAAT Ciliatocholic Ciliatocholic Acid (Phosphonate Conjugate) BAAT->Ciliatocholic Rare/Diet-Dependent Taurocholic Taurocholic Acid (Sulfonate Conjugate) BAAT->Taurocholic Canonical BSH Bacterial BSH (Bile Salt Hydrolase) Ciliatocholic->BSH Enters Gut FXR FXR / TGR5 Activation (Metabolic Regulation) Ciliatocholic->FXR Sustained Signaling? Taurocholic->BSH Enters Gut BSH->Ciliatocholic RESISTANT (C-P Bond Stability) Deconj_CA Deconjugated CA BSH->Deconj_CA Rapid Hydrolysis (Taurocholic)

Caption: Ciliatocholic acid synthesis and its resistance to bacterial BSH hydrolysis due to the stable C-P bond.

Experimental Protocol: Detection and Quantitation

Detecting Ciliatocholic acid requires distinguishing it from Taurocholic acid. Both have a nominal mass of ~515 Da. High-Resolution Mass Spectrometry (HRMS) is mandatory to resolve the mass defect between Phosphorus (30.9738) and Sulfur (32.0655).

Phase A: Sample Preparation (Plasma/Bile)

Reagents:

  • Methanol (LC-MS grade)

  • Formic Acid

  • Internal Standard: Cholic Acid-d4 (or Taurocholic acid-d4 if Ciliatocholic-d4 is unavailable).

Workflow:

  • Protein Precipitation: Aliquot 50 µL of plasma/bile. Add 150 µL ice-cold Methanol containing 100 nM Internal Standard.

  • Vortex & Incubate: Vortex for 30s; incubate at -20°C for 20 mins to ensure protein precipitation.

  • Centrifugation: Spin at 15,000 x g for 15 mins at 4°C.

  • Supernatant Transfer: Transfer 100 µL supernatant to a fresh vial.

  • Evaporation (Optional): If sensitivity is low, dry under nitrogen and reconstitute in 50 µL 50:50 MeOH:H2O.

Phase B: LC-MS/MS Method Parameters

Instrument: Q-Exactive (Orbitrap) or Triple Quadrupole (if chromatographic separation is baseline). Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100mm, 1.8 µm).

ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidProtonation source.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic eluent.
Flow Rate 0.3 mL/minStandard for UHPLC.
Gradient 5% B (0-1 min) -> 95% B (10 min)Slow gradient required to separate isomers.
Ionization ESI Negative Mode (-)Bile acids ionize best in negative mode.
Phase C: Mass Transitions & Identification

This is the critical step. You must distinguish the Phosphonate (Ciliatocholic) from the Sulfonate (Taurocholic).

1. Exact Mass (HRMS):

  • Taurocholic Acid (C26H45NO7S): [M-H]- = 514.2844

  • Ciliatocholic Acid (C26H46NO7P): [M-H]- = 514.2939

  • Delta: ~9.5 mDa. Requires resolving power > 60,000 FWHM.

2. MS/MS Fragmentation (Triple Quad): If using a Triple Quad, you rely on unique fragment ions.

CompoundPrecursor (m/z)Product (m/z)Identity of Fragment
Taurocholic Acid 514.3124.0Taurine fragment (ethanesulfonate)
Taurocholic Acid 514.380.0Sulfate (SO3-)
Ciliatocholic Acid 514.3124.0 Ciliatine fragment (phosphonate)*
Ciliatocholic Acid 514.379.0 PO3- (Phosphite ion)
Ciliatocholic Acid 514.363.0 PO2-

Note: Both precursors yield a 124 fragment. You MUST monitor m/z 79 or 63 to confirm Ciliatocholic acid.

Data Interpretation & Comparative Analysis

When analyzing metabolic disease cohorts (e.g., NAFLD, T2D), structure your data output to compare the "Ciliato-conjugate" against standard conjugates.

Suggested Data Table Structure
AnalyteRetention Time (min)Mass Error (ppm)Diagnostic IonBiological Relevance
Taurocholic Acid 4.2< 3m/z 80 (SO3)Primary Conjugate (Canonical)
Glycocholic Acid 4.5< 3m/z 74 (Gly)Primary Conjugate (Canonical)
Ciliatocholic Acid 4.3 *< 3m/z 79 (PO3) Resistant to BSH; Diet/Microbiome Marker

*Retention time is theoretical and must be empirically determined; phosphonates often elute slightly earlier than sulfonates due to polarity differences.

Synthesis of Standard (If Commercial Unavailable)

Since Ciliatocholic acid is not a standard catalog item, you may need to synthesize it for validation.

Modified Protocol (Based on Tamari et al., 1976):

  • Activation: Dissolve Cholic Acid in dioxane containing tributylamine.

  • Coupling: Add ethyl chlorocarbonate (to form mixed anhydride) at 0°C.

  • Conjugation: Add 2-aminoethylphosphonic acid (Ciliatine) dissolved in 1N NaOH.

  • Reaction: Stir for 4 hours at room temperature.

  • Purification: Acidify to pH 3, extract with n-butanol. Purify via Preparative TLC or Flash Chromatography (Silica gel, eluent: CHCl3:MeOH:Acetic Acid).

Workflow Visualization

Workflow cluster_Decision Fragment Confirmation Sample Biological Sample (Serum/Bile) extraction Protein Precip (MeOH) + Centrifuge Sample->extraction LC UHPLC Separation (C18 Column) extraction->LC MS MS/MS Detection (ESI Neg Mode) LC->MS Analysis Data Analysis (m/z 79 vs 80) MS->Analysis Decision Fragment m/z? Analysis->Decision TCA m/z 80 = Taurocholic Decision->TCA CCA m/z 79 = Ciliatocholic Decision->CCA

Caption: Analytical workflow for differentiating Ciliatocholic acid using specific MS/MS fragmentation.

References

  • Tamari, M., Ogawa, M., & Kametaka, M. (1976). A new bile acid conjugate, ciliatocholic acid, from bovine gall bladder bile.[2][3][4] The Journal of Biochemistry, 80(2), 371–377. Link

  • Quinn, R. A., et al. (2020). Global chemical effects of the microbiome include new bile-acid conjugations.[5] Nature, 579, 123–129.[5] Link

  • Wahlström, A., et al. (2016). Intestinal crosstalk between bile acids and microbiota and its impact on host metabolism. Cell Metabolism, 24(1), 41-50. Link

  • Takahashi, S., et al. (2023). Reverse metabolomics for the discovery of chemical structures from humans. Nature, 626, 419–426.[5][2] Link

  • Hagey, L. R., et al. (1998). An N-acyl glycyltaurine conjugate of deoxycholic acid in the biliary bile acids of the rabbit.[5][3][6] Journal of Lipid Research, 39, 2119–2124.[5][3][6] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: Ciliatocholic Acid Stability &amp; Formulation

Topic: Improving Ciliatocholic Acid Stability in Solution Executive Summary Ciliatocholic acid (Cholyl-2-aminoethylphosphonic acid) presents unique stability challenges compared to standard bile acids like Taurocholic or...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Ciliatocholic Acid Stability in Solution
Executive Summary

Ciliatocholic acid (Cholyl-2-aminoethylphosphonic acid) presents unique stability challenges compared to standard bile acids like Taurocholic or Glycocholic acid.[1] Its defining feature is the phosphonate group (C-PO₃H₂), which introduces a complex ionization profile and high chelation potential.[1] Unlike the sulfonate group in Taurocholate (which is permanently ionized and non-chelating), the phosphonate group in Ciliatocholic acid possesses a secondary pKa near physiological pH and a strong affinity for divalent cations.

This guide addresses the three primary failure modes in Ciliatocholic acid experiments: Amide Hydrolysis , Calcium-Mediated Precipitation , and Micellar Instability .[1]

Part 1: Troubleshooting Guides (Q&A)
Module A: Solubility & pH Control

Q: My Ciliatocholic acid solution becomes cloudy upon adjusting the pH to 6.0. Why is this happening?

A: You are likely encountering the Phosphonate Protonation Trap . Unlike Taurocholic acid (pKa < 2), Ciliatocholic acid’s phosphonate moiety has two dissociation steps.[1] While the first proton is highly acidic (pKa₁ ≈ 1.5–2.5), the second proton has a pKa (pKa₂) estimated between 7.0 and 8.0.[1]

  • The Mechanism: At pH 6.0, a significant fraction of the molecules exist in the mono-anionic state (–PO₃H⁻) rather than the fully soluble di-anionic state (–PO₃²⁻). This reduces intermolecular repulsion and can lead to protonation-driven aggregation, especially if the concentration is near the Critical Micelle Concentration (CMC).[1]

  • The Fix: Maintain pH > 8.0 for stock solutions to ensure the phosphonate group is fully deprotonated (di-anionic). If you must work at pH 6.0–7.4, reduce the concentration below 2 mM or use a chaotropic co-solvent (e.g., 5% DMSO or Ethanol) to prevent aggregation.[1]

Module B: Chemical Stability (Hydrolysis)

Q: I am detecting free Cholic Acid and 2-aminoethylphosphonic acid in my HPLC traces after 48 hours. Is the compound degrading?

A: Yes, this is Amide Bond Hydrolysis .[1] While the C-P bond is extremely stable, the amide linkage between the steroid core and the ciliatine tail is susceptible to hydrolysis.

  • The Cause: This reaction is catalyzed by extremes of pH (acidic < pH 3 or basic > pH 10) and elevated temperatures.

  • The Fix:

    • Buffer Selection: Avoid phosphate buffers if possible, as they can interfere with phosphonate analysis and do not prevent calcium interaction.[1] Use HEPES or TRIS (pH 8.0–8.5).[1]

    • Temperature: Never store solutions at room temperature for >12 hours. Hydrolysis rates follow Arrhenius kinetics; store working solutions at 4°C and stock solutions at -20°C.[1]

    • Sterilization: Do not autoclave. Use 0.22 µm PES filtration. Autoclaving will rapidly hydrolyze the amide bond.

Module C: Excipient Compatibility (The "Hidden" Precipitate)

Q: My media contains CaCl₂ and MgCl₂. Will this affect Ciliatocholic acid stability?

A: CRITICAL WARNING: Yes. Phosphonates are potent chelators. Unlike sulfonated bile acids, the phosphonate group in Ciliatocholic acid will chelate Ca²⁺ and Mg²⁺ ions.

  • The Mechanism: This forms insoluble Calcium-Ciliatocholate complexes (similar to soap scum), which precipitate out of solution or form "micro-crystals" that are invisible to the naked eye but scatter light in spectrophotometry.

  • The Fix:

    • Chelation: Always include 0.1–0.5 mM EDTA or EGTA in your buffer if divalent cations are present in the background.

    • Order of Addition: Dissolve Ciliatocholic acid fully in a cation-free buffer before introducing it to media containing Ca²⁺/Mg²⁺. Kinetic solubility is often higher than thermodynamic solubility, allowing you to bypass immediate precipitation if mixed slowly.[1]

Part 2: Experimental Protocols
Protocol 1: Preparation of a Hyper-Stable Stock Solution (50 mM)

This protocol minimizes hydrolysis and prevents calcium precipitation.[1]

Reagents:

  • Ciliatocholic Acid (Sodium Salt preferred).[1]

  • Buffer: 50 mM HEPES, pH 8.5.[1]

  • Stabilizer: 1 mM EDTA (Disodium salt).[1]

  • Solvent: Ultrapure Water (Type I, 18.2 MΩ).[1]

Step-by-Step:

  • Weighing: Weigh the Ciliatocholic acid powder. Note: If using the free acid form, you must add 2 equivalents of NaOH to solubilize.

  • Chelator Addition: Dissolve EDTA in the water first. This "scavenges" trace metal ions from the water and glassware.

  • Dissolution: Add the Ciliatocholic acid to the EDTA solution. Vortex moderately.

  • pH Adjustment: Check pH. Adjust to 8.5 ± 0.1 using 1N NaOH. Do not overshoot; back-titration with acid creates local hot-spots of low pH that induce precipitation.[1]

  • Filtration: Filter through a 0.22 µm PES or PVDF syringe filter.[1] Avoid Nylon filters as bile acids can bind to the membrane.

  • Storage: Aliquot into amber glass vials (plastic can leach plasticizers which bile acids solubilize).[1] Flash freeze in liquid nitrogen and store at -20°C.

Protocol 2: Critical Micelle Concentration (CMC) Estimation

Because Ciliatocholic acid is rare, literature CMC values vary.[1] You must validate the CMC in your specific buffer.

  • Prepare Dye: Make a 0.5 µM solution of Pyrene in acetone. Evaporate acetone in a glass vial to coat the bottom.

  • Add Surfactant: Add Ciliatocholic acid solutions (range 0.1 mM to 20 mM) to the vials.

  • Incubate: Shake at 37°C for 24 hours to reach equilibrium.

  • Measure: Read Fluorescence (Excitation 334 nm). Monitor the ratio of Emission peaks I (373 nm) and III (384 nm).[1]

  • Plot: The inflection point of the I/III ratio vs. Log[Concentration] is the CMC.

    • Expected Result: CMC is likely 2–6 mM depending on salt concentration (Salt lowers CMC).[1]

Part 3: Visualization & Logic
Figure 1: Stability Decision Matrix

This workflow guides the researcher through the formulation process to prevent common failure modes.

CiliatocholicStability cluster_legend Key Start Start: Formulate Ciliatocholic Acid CheckForm Check Chemical Form: Free Acid or Na-Salt? Start->CheckForm FreeAcid Free Acid: Requires 2 eq. NaOH CheckForm->FreeAcid Salt Na-Salt: Dissolves in Water CheckForm->Salt CheckMedia Check Media Composition: Contains Ca2+ or Mg2+? FreeAcid->CheckMedia Salt->CheckMedia YesCa Risk: Chelation Precipitate CheckMedia->YesCa Yes CheckPH Check Target pH CheckMedia->CheckPH No AddEDTA Action: Add 0.5 mM EDTA YesCa->AddEDTA AddEDTA->CheckPH LowPH pH < 7.0 CheckPH->LowPH HighPH pH > 8.0 CheckPH->HighPH SolubilityIssue Risk: Protonation (Mono-anion) Aggregation Likely LowPH->SolubilityIssue Stable Stable Solution (Di-anion form) HighPH->Stable Legend Blue: Start | Yellow: Decision | Red: Risk | Green: Solution

Caption: Decision tree for formulating Ciliatocholic acid. Note the critical checkpoint for Divalent Cations (Ca2+/Mg2+) which distinguishes this from Taurocholate workflows.

Table 1: Comparative Stability Profile
FeatureTaurocholic Acid (Standard)Ciliatocholic Acid (Target)Impact on Experiment
Conjugate Group Taurine (Sulfonate)Ciliatine (Phosphonate)Solubility Mechanism
pKa Values < 2.0 (Always Ionized)pKa₁ ≈ 2.0, pKa₂ ≈ 7.5 pH sensitivity near neutral; requires pH > 8 for full solubility.[1]
Calcium Affinity LowHigh (Chelator) Incompatible with Krebs/Ringer buffers unless EDTA is added.[1]
Hydrolysis Risk Low (Amide stable)Moderate (Amide stable)Similar enzymatic stability (BSH), but chemical hydrolysis requires heat/acid.[1]
CMC (approx) 3–10 mM2–8 mM (Est.)[1]Phosphonate hydration shell may alter micelle size/shape.
References
  • Tamari, M., Ogawa, M., & Kametaka, M. (1976).[1][2] A new bile acid conjugate, ciliatocholic acid, from bovine gall bladder bile.[1][2] Journal of Biochemistry, 80(2), 371–377.[1][2] [Link]

    • Core Reference: Establishes the isolation, synthesis, and hydrolytic stability profile of the molecule.[2]

  • Hofmann, A. F., & Mysels, K. J. (1992).[1] Bile acid solubility and precipitation in vitro and in vivo: the role of pH, temperature, and aggregation. Journal of Lipid Research, 33(5), 617-626.[1] [Link]

    • Mechanistic Grounding: Foundational text on bile acid micellization and pH-dependent solubility (Krafft point).[1]

  • Kafarski, P., & Lejczak, B. (2001).[1] Biological activity of aminophosphonic acids.[3] Phosphorus, Sulfur, and Silicon and the Related Elements, 177(6), 819-828.[1] [Link][1]

    • Chemical Insight: Details the chelation properties and pKa behavior of the aminophosphonate moiety (Cili
  • Maldonado-Valderrama, J., et al. (2011).[1] The role of bile salts in digestion.[4][5] Advances in Colloid and Interface Science, 165(1), 36-46.[1] [Link][1]

    • Context: Explains the interfacial stability of bile acid conjugates and the impact of calcium on micellar structures.

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in Ciliatocholic Acid Mass Spectrometry

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the analysis of Ciliatocholic acid (CCA) by mass spectrometry. This document is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analysis of Ciliatocholic acid (CCA) by mass spectrometry. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with assay variability, reproducibility, and accuracy. As your dedicated application scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of why these challenges occur and how to systematically overcome them.

Section 1: Understanding the Challenge: Matrix Effects in Ciliatocholic Acid Analysis

Ciliatocholic acid (CCA) is a bile acid whose accurate quantification is crucial in various metabolic and toxicological studies. Liquid chromatography-mass spectrometry (LC-MS) is the preferred technology for this analysis due to its high sensitivity and specificity.[1][2] However, the very sensitivity of MS makes it susceptible to a phenomenon known as "matrix effects."

The "matrix" consists of all components in a biological sample apart from the analyte of interest (CCA).[3] These components—including salts, phospholipids, proteins, and other metabolites—can co-elute with CCA from the liquid chromatography (LC) column and interfere with its ionization process in the mass spectrometer's ion source.[3][4][5] This interference, which can either suppress or enhance the CCA signal, is a primary cause of poor data quality, leading to inaccurate and unreliable quantification.[6][7] Phospholipids are a major contributor to matrix effects in biological samples like plasma and serum.[3]

The Mechanism of Ion Suppression

The most common matrix effect is ion suppression. In the electrospray ionization (ESI) source, the analyte (CCA) and co-eluting matrix components compete for the limited surface of the evaporating droplets and for protonation. If matrix components are present in high concentration or have a higher ionization efficiency, they can significantly reduce the amount of charged CCA ions that are successfully generated and transferred into the mass analyzer, leading to a weaker signal.[6]

cluster_0 LC Eluent Droplet (Ideal Conditions) cluster_1 LC Eluent Droplet (with Matrix) CCA_ideal CCA CCA_ion_ideal [CCA+H]+ CCA_ideal->CCA_ion_ideal Efficient Ionization H_ideal H+ CCA_matrix CCA CCA_ion_matrix [CCA+H]+ CCA_matrix->CCA_ion_matrix Suppressed Ionization Matrix Matrix Components Matrix_ion [Matrix+H]+ Matrix->Matrix_ion Competitive Ionization H_matrix H+ caption Mechanism of Ion Suppression in ESI.

Caption: Mechanism of Ion Suppression in ESI.

Section 2: Troubleshooting Guide: A Problem-Solution Approach

This section is structured to address specific issues you may encounter during your analysis. We will diagnose the problem, explain the underlying cause, and provide a systematic solution.

Problem: Inconsistent quantification, poor reproducibility, and low signal intensity for CCA.
Question: My CCA signal is suppressed and varies between samples. How do I confirm and diagnose the matrix effect?

Answer: Before you can solve the problem, you must confirm its existence and identify its location in your chromatogram. The most direct way to visualize matrix effects is through a post-column infusion experiment .

Causality: This experiment works by establishing a stable, continuous signal of your analyte (CCA). A blank, extracted matrix sample is then injected into the LC system. Any dip or rise in the stable baseline signal as the blank matrix components elute from the column directly indicates regions of ion suppression or enhancement, respectively.[4][8][9] Knowing where suppression occurs in your chromatogram is critical for developing a chromatographic method that separates your CCA peak from these interfering zones.[9]

LC LC System Mobile Phase Pump Autosampler Mixer Mixing Tee LC->Mixer LC Eluent MS Mass Spectrometer (Detector) Mixer->MS Combined Flow Pump Syringe Pump (Infusing CCA Standard) Pump->Mixer CCA Solution caption Post-Column Infusion Experimental Setup.

Sources

Troubleshooting

Technical Support Center: Interpreting Complex NMR Spectra of Ciliatocholic Acid

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the Nuclear Magnetic Resonance (NMR) analysis of Ciliatocholic acid. The complex, steroidal nature of this bile acid often leads to significant signal overlap in ¹H NMR spectra, complicating structural confirmation and purity assessment. This resource offers practical, field-proven strategies to navigate these complexities and obtain high-quality, interpretable data.

The Challenge: Understanding the Ciliatocholic Acid Spectrum

Ciliatocholic acid, a conjugate of cholic acid and (2-aminoethyl)phosphonic acid, possesses a rigid tetracyclic steroid core and a flexible phosphonated side chain. This structure results in a ¹H NMR spectrum with numerous overlapping multiplets, particularly in the aliphatic region (approximately 0.7-2.5 ppm). Distinguishing individual proton signals within this crowded area is a primary challenge for researchers.

Chemical Structure of Ciliatocholic Acid:

Caption: Chemical structure of Ciliatocholic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the aliphatic region of my ¹H NMR spectrum of Ciliatocholic acid so crowded and difficult to interpret?

A1: The steroid skeleton of Ciliatocholic acid contains numerous methylene (-CH₂) and methine (-CH) groups in chemically similar environments. Protons in these similar environments have very close chemical shifts, leading to severe signal overlap. This is a common feature in the NMR spectra of steroids and other large natural products.[1]

Q2: I am struggling to assign the protons on the steroid core. Where can I find reference data?

Table 1: Expected ¹H and ¹³C Chemical Shifts for the Cholic Acid Core of Ciliatocholic Acid (in D₂O, referenced to TSP)

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
3~3.55~73.5
7~3.95~72.5
12~4.15~74.0
18 (CH₃)~0.70~13.0
19 (CH₃)~0.95~23.5
21 (CH₃)~1.00~18.0

Data extrapolated from Ijare et al., 2005.[2][3]

Q3: My baseline is distorted, and some peaks are broad. What could be the cause?

A3: Several factors can lead to poor peak shape and baseline distortion:

  • Poor Shimming: The magnetic field homogeneity needs to be optimized for each sample.

  • Sample Concentration: Highly concentrated samples of bile acids can form aggregates or micelles, leading to peak broadening.[1] Diluting the sample may improve resolution.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

Q4: How can I confirm the presence of the hydroxyl (-OH) and amide (N-H) protons?

A4: These protons are exchangeable with deuterium. Adding a drop of deuterium oxide (D₂O) to your NMR sample and re-acquiring the spectrum will cause the -OH and N-H signals to disappear or significantly decrease in intensity. This is a classic method for identifying exchangeable protons.

Troubleshooting Guides

Guide 1: Resolving Signal Overlap in the Aliphatic Region

Issue: The ¹H NMR signals between 0.7 and 2.5 ppm are a complex, unresolved "hump," making individual proton assignment impossible.

Solution: Employ two-dimensional (2D) NMR techniques to spread the signals into a second dimension.

Experimental Protocol: Acquiring a ¹H-¹³C HSQC Spectrum

  • Sample Preparation: Prepare a solution of Ciliatocholic acid in a deuterated solvent (e.g., MeOD-d₄ or D₂O).

  • Pulse Program: Use a standard sensitivity-enhanced HSQC (Heteronuclear Single Quantum Coherence) pulse sequence available on your spectrometer.

  • Spectral Width:

    • ¹H (F2 dimension): Set to cover the full proton chemical shift range (e.g., 0-10 ppm).

    • ¹³C (F1 dimension): Set to cover the expected carbon chemical shift range for Ciliatocholic acid (e.g., 10-180 ppm).

  • Data Acquisition: Acquire a sufficient number of increments in the indirect dimension (¹³C) to achieve good resolution.

  • Data Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) in both dimensions.

Interpretation: The HSQC spectrum will show correlations between each proton and the carbon it is directly attached to. This allows you to resolve overlapping proton signals based on the chemical shift of their attached carbon.

G cluster_0 Problem: Overlapping ¹H Signals cluster_1 Solution: 2D NMR cluster_2 Data Interpretation cluster_3 Outcome A Complex aliphatic region in ¹H NMR B Acquire ¹H-¹³C HSQC A->B C Acquire ¹H-¹H COSY A->C D Acquire ¹H-¹³C HMBC B->D E Correlate protons to directly attached carbons B->E F Identify proton-proton spin systems C->F G Identify long-range proton-carbon correlations D->G H Resolved and Assigned NMR Spectrum E->H F->H G->H

Caption: Workflow for resolving overlapping NMR signals.

Guide 2: Differentiating Between CH, CH₂, and CH₃ Groups

Issue: It is difficult to determine the multiplicity of carbon signals from a standard ¹³C NMR spectrum, making it hard to distinguish between methine (CH), methylene (CH₂), and methyl (CH₃) groups.

Solution: Use Distortionless Enhancement by Polarization Transfer (DEPT) experiments.

Experimental Protocol: DEPT-135 and DEPT-90

  • Pulse Programs: Run the standard DEPT-135 and DEPT-90 pulse programs available on your spectrometer.

  • Analysis:

    • DEPT-135: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent.

    • DEPT-90: Only CH signals will appear as positive peaks.

  • Comparison: Compare the DEPT spectra with the standard ¹³C NMR spectrum to assign the multiplicity of each carbon signal.

Guide 3: Assembling the Molecular Fragments

Issue: Even with resolved signals from 2D NMR, connecting the different spin systems to build the complete structure can be challenging.

Solution: Use Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

Experimental Protocol: Acquiring a ¹H-¹³C HMBC Spectrum

  • Pulse Program: Use a standard HMBC pulse sequence.

  • Optimization: The key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz.

  • Interpretation: The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. These long-range correlations are crucial for piecing together the carbon skeleton. For example, the methyl protons at C-18 and C-19 will show correlations to several quaternary and methine carbons in the steroid core, allowing for unambiguous assignment of these key structural features.

References

  • Ijare, O. B., Somashekar, B. S., Jadegoud, Y., et al. (2005). ¹H and ¹³C NMR characterization and stereochemical assignments of bile acids in aqueous media. Lipids, 40(10), 1031-1041. [Link]

  • Houston Methodist Scholars. (2005). ¹H and ¹³C NMR characterization and stereochemical assignments of bile acids in aqueous media. [Link]

  • Tamari, M., Ogawa, M., & Kametaka, M. (1976). A new bile acid conjugate, ciliatocholic acid, from bovine gall bladder bile. Journal of Biochemistry, 80(2), 371-377. [Link]

  • D'yakonov, V. A., et al. (2018). Steroids and NMR. In NMR in Glycoscience and Glycotechnology. The Royal Society of Chemistry.
  • University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. [Link]

  • Griffiths, L. (2021). Guide to Solving NMR Questions. The OChem Whisperer. [Link]

Sources

Optimization

Technical Support Center: Enhancing Ciliatocholic Acid Detection Sensitivity

Welcome to the technical support center for the analysis of Ciliatocholic acid (CCA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Ciliatocholic acid (CCA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the sensitive detection of this unique bile acid. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to enhance the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the nature of Ciliatocholic acid and the foundational aspects of its analysis.

Q1: What is Ciliatocholic acid and how does it differ from other bile acids?

A1: Ciliatocholic acid is a bile acid conjugate. Unlike the more commonly studied bile acids that are conjugated to taurine or glycine, Ciliatocholic acid is formed by the conjugation of cholic acid with (2-aminoethyl)phosphonic acid[1][2]. This phosphonic acid moiety gives it unique physicochemical properties that must be considered during analytical method development. Its molecular formula is C26H46NO7P, with a molecular weight of approximately 515.6 g/mol [1][2].

Q2: What is the optimal ionization mode for Ciliatocholic acid detection by mass spectrometry?

A2: For most bile acids, negative ion electrospray ionization (ESI) is preferred as it provides more intense signals[3][4]. Given the acidic nature of the phosphonic acid group and the carboxylic acid-like properties of the steroid nucleus, Ciliatocholic acid is expected to readily deprotonate, forming a [M-H]⁻ ion in negative ESI mode. Therefore, negative ion mode is the recommended starting point for method development.

Q3: How can I predict the Multiple Reaction Monitoring (MRM) transitions for Ciliatocholic acid without a certified standard?

A3: Predicting MRM transitions involves understanding the fragmentation pattern of the molecule. For Ciliatocholic acid ([M-H]⁻ at m/z 514.3), the precursor ion would be the deprotonated molecule. The product ions can be predicted based on the fragmentation of similar structures. Studies on N-acylated aminoalkylphosphonates suggest that collision-induced dissociation (CID) can lead to cleavage of the P-C bond or fragmentation of the phosphonic acid group itself. A likely fragmentation pathway for the (2-aminoethyl)phosphonic acid moiety would involve the loss of the PO3⁻ group (m/z 79)[5]. Therefore, a plausible MRM transition to start with would be 514.3 → 79.0. Further optimization with a pure standard is, of course, essential for confirming the optimal transitions.

Q4: Why is a stable isotope-labeled internal standard crucial for accurate quantification?

A4: Biological matrices are complex and can significantly impact the ionization efficiency of the analyte in the mass spectrometer, a phenomenon known as matrix effects[6]. These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. A stable isotope-labeled internal standard (e.g., d4-Ciliatocholic acid) co-elutes with the analyte and experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more accurate and reproducible results.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Ciliatocholic acid.

Issue 1: Low Signal Intensity and Poor Sensitivity

Low signal intensity is a frequent challenge in trace-level bioanalysis. The following guide will help you systematically troubleshoot and enhance the sensitivity of your Ciliatocholic acid assay.

Low_Signal_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry start Low Signal Intensity sample_prep Investigate Sample Preparation start->sample_prep lc_params Optimize LC Parameters start->lc_params ms_params Optimize MS Parameters start->ms_params sp1 Inadequate Extraction Recovery? sample_prep->sp1 lc1 Poor Peak Shape? lc_params->lc1 ms1 Suboptimal Ionization? ms_params->ms1 conclusion Signal Intensity Improved sp2 Presence of Ion Suppressing Agents? sp1->sp2 sp2->conclusion Implement Improved Cleanup lc2 Analyte Co-eluting with Interferences? lc1->lc2 lc2->conclusion Adjust Gradient/Column ms2 Incorrect MRM Transitions? ms1->ms2 ms2->conclusion Re-optimize Transitions

Caption: Troubleshooting workflow for low signal intensity.

Possible Cause 1: Inefficient Sample Preparation

  • Explanation: The goal of sample preparation is to extract Ciliatocholic acid from the biological matrix while removing interfering substances like proteins and phospholipids. Inefficient extraction will lead to low recovery of the analyte, and residual matrix components can suppress the ionization of CCA in the mass spectrometer.

  • Solution:

    • Protein Precipitation: This is a simple and common first step. Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to your plasma or serum sample to precipitate the majority of proteins[7].

    • Solid-Phase Extraction (SPE): For cleaner samples and enhanced sensitivity, follow protein precipitation with SPE. A reverse-phase C18 sorbent is a good starting point for bile acid extraction[5]. The protocol below provides a detailed procedure.

Experimental Protocol: Solid-Phase Extraction of Ciliatocholic Acid

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

  • Elution: Elute the Ciliatocholic acid with 1 mL of methanol.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

Possible Cause 2: Suboptimal Liquid Chromatography

  • Explanation: Poor chromatographic peak shape (e.g., broad or tailing peaks) will result in a lower peak height and thus lower sensitivity. Furthermore, if Ciliatocholic acid co-elutes with a region of significant matrix effects, its signal will be suppressed.

  • Solution:

    • Column Choice: A C18 reversed-phase column is a standard choice for bile acid analysis. Consider using a column with a smaller particle size (e.g., sub-2 µm) for improved peak efficiency.

    • Mobile Phase Optimization: A common mobile phase for bile acid analysis consists of water and acetonitrile or methanol, with an additive like formic acid or ammonium acetate to improve peak shape and ionization efficiency. For Ciliatocholic acid, which has a phosphonic acid group, a mobile phase with a slightly acidic pH (e.g., 0.1% formic acid) is recommended to ensure it is in a consistent protonation state.

    • Gradient Elution: A gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent, will be necessary to separate Ciliatocholic acid from other endogenous compounds.

Possible Cause 3: Inefficient Mass Spectrometry Detection

  • Explanation: The sensitivity of detection is highly dependent on the efficiency of ionization and the selection of the most intense and specific MRM transitions.

  • Solution:

    • Ion Source Optimization: Infuse a standard solution of Ciliatocholic acid directly into the mass spectrometer to optimize ion source parameters such as capillary voltage, gas flow rates, and temperature to achieve the maximum signal intensity.

    • MRM Transition Optimization: While infusing the standard, perform a product ion scan to identify the most abundant fragment ions. Then, for each precursor-product ion pair, optimize the collision energy to maximize the product ion signal.

Predicted MRM Transitions for Ciliatocholic Acid

Precursor Ion (m/z)Predicted Product Ion (m/z)Putative Fragment Identity
514.379.0[PO3]⁻
514.3406.3[M-H - (2-aminoethyl)phosphonic acid]⁻
514.3389.3[M-H - (2-aminoethyl)phosphonic acid - H2O]⁻
Issue 2: High Background Noise and Interfering Peaks

High background noise and interfering peaks can compromise the accuracy of integration and elevate the limits of detection and quantification.

High_Noise_Workflow cluster_matrix Matrix Effects cluster_chrom Chromatography cluster_instrument Instrumentation start High Background/Interferences matrix_effects Evaluate Matrix Effects start->matrix_effects chromatography Assess Chromatographic Separation start->chromatography instrument_contam Check for Instrument Contamination start->instrument_contam me1 Co-eluting Phospholipids? matrix_effects->me1 c1 Insufficient Resolution? chromatography->c1 i1 Contaminated Mobile Phase? instrument_contam->i1 conclusion Clean Baseline Achieved me2 Ion Suppression/Enhancement? me1->me2 me2->conclusion Improve Sample Cleanup c2 Carryover from Previous Injection? c1->c2 c2->conclusion Optimize Wash Steps i2 Dirty Ion Source? i1->i2 i2->conclusion Perform Instrument Maintenance

Caption: Diagnostic workflow for high background noise.

Possible Cause 1: Significant Matrix Effects

  • Explanation: As mentioned previously, matrix effects from co-eluting endogenous compounds, particularly phospholipids, can significantly impact the analyte signal. In the case of high background, interfering compounds may be directly detected in the same MRM channel as Ciliatocholic acid.

  • Solution:

    • Enhanced Sample Preparation: If matrix effects are suspected, a more rigorous sample preparation method is warranted. Consider using a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange properties for more effective removal of interfering substances.

    • Chromatographic Separation: Adjusting the chromatographic gradient to better separate Ciliatocholic acid from the regions of ion suppression is a critical step. A slower gradient around the elution time of CCA can improve resolution from interfering compounds.

Possible Cause 2: Instrument Contamination and Carryover

  • Explanation: Contamination in the LC-MS system can be a source of high background noise. Carryover from a previous, more concentrated sample can also appear as an interfering peak in a subsequent injection.

  • Solution:

    • System Cleaning: Regularly flush the LC system with a strong solvent mixture (e.g., isopropanol:acetonitrile:water) to remove any accumulated contaminants. The mass spectrometer's ion source should also be cleaned according to the manufacturer's recommendations.

    • Optimized Needle Wash: Ensure that the autosampler's needle wash procedure is effective. Use a strong solvent for the wash and increase the duration of the wash step if carryover is observed.

Detailed Experimental Protocol: LC-MS/MS Method for Ciliatocholic Acid

This protocol provides a starting point for the development of a robust and sensitive method for the quantification of Ciliatocholic acid in plasma.

Sample Preparation
  • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a suitable stable isotope-labeled internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and proceed with Solid-Phase Extraction as described in the troubleshooting section.

  • After elution and drying, reconstitute the sample in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

Liquid Chromatography Parameters
  • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B (re-equilibration)

Mass Spectrometry Parameters
  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: -3.5 kV

  • Ion Source Temperature: 350°C

  • MRM Transitions (Hypothetical):

    • Ciliatocholic Acid: 514.3 → 79.0 (Quantifier), 514.3 → 406.3 (Qualifier)

    • Internal Standard (e.g., d4-CCA): 518.3 → 79.0

References

  • PubChem. (2-(((3alpha,5beta,7alpha,12alpha)-3,7,12-Trihydroxy-24-oxocholan-24-yl)amino)ethyl)phosphonic acid. Available at: [Link]

  • LCGC International. Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. Available at: [Link]

  • National Institute of Standards and Technology. Lithocholic acid - the NIST WebBook. Available at: [Link]

  • Agilent. An Improved Reverse Phase LC-MS/MS Method for the Measurement of Bile Acids in Biological Samples. Available at: [Link]

  • National Institute of Standards and Technology. Cholic acid - the NIST WebBook. Available at: [Link]

  • News-Medical.Net. Using EAD for bile acid analysis. Available at: [Link]

  • MDPI. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. Available at: [Link]

  • DigitalCommons@University of Nebraska - Lincoln. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets. Available at: [Link]

  • PMC. A simple and reliable bile acid assay in human serum by LC‐MS/MS. Available at: [Link]

  • ResearchGate. Negative ion electrospray mass spectrometry of aminomethylphosphonic acid and glyphosate: Elucidation of fragmentation mechanisms by multistage mass spectrometry incorporating in-source deuterium labelling | Request PDF. Available at: [Link]

  • PMC. Semi-Targeted Profiling of Bile Acids by High-Resolution Mass Spectrometry in a Rat Model of Drug-Induced Liver Injury. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • PMC. MALDI Mass Spectral Imaging of Bile Acids Observed as Deprotonated Molecules and Proton-Bound Dimers from Mouse Liver Sections. Available at: [Link]

  • YouTube. Fragmentation in Mass Spectrometry. Available at: [Link]

  • MDPI. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS. Available at: [Link]

  • PMC. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. Available at: [Link]

  • Agilent. An Improved Reverse Phase LC-MS/MS Method for the Measurement of Bile Acids in Biological Samples. Available at: [Link]

  • MDPI. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Ensuring the Integrity of Ciliatocholic Acid in Your Research

A Senior Application Scientist's Guide to Preventing Degradation During Sample Preparation Welcome to the technical support center for Ciliatocholic acid (CCA) analysis. This resource is designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preventing Degradation During Sample Preparation

Welcome to the technical support center for Ciliatocholic acid (CCA) analysis. This resource is designed for researchers, scientists, and drug development professionals who are working with this unique bile acid. Accurate quantification of Ciliatocholic acid is crucial for understanding its physiological roles and therapeutic potential. However, like other bile acids, CCA is susceptible to degradation during sample collection, preparation, and analysis. This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain the integrity of your samples and ensure reliable, reproducible results.

Understanding Ciliatocholic Acid and its Stability

Ciliatocholic acid is a conjugated bile acid, characterized by a steroid nucleus and an amino ethylphosphonic acid side chain linked by an amide bond.[1] Its stability is influenced by several factors, including pH, temperature, enzymatic activity, and the presence of oxidizing agents.[2] Degradation can occur through the hydrolysis of the amide bond or oxidation of the steroid core, leading to inaccurate measurements.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of Ciliatocholic acid degradation during sample preparation?

A1: The two main degradation pathways for Ciliatocholic acid are:

  • Enzymatic Hydrolysis: The amide bond linking the cholic acid core to the amino ethylphosphonic acid side chain can be cleaved by bile salt hydrolases (BSHs). These enzymes are present in gut microbiota and can contaminate fecal samples.[3][4]

  • Chemical Hydrolysis: The amide bond is susceptible to hydrolysis under harsh acidic or basic conditions, especially when heated.[5][6][7]

  • Oxidation: The hydroxyl groups on the steroid nucleus can be oxidized, altering the structure of the molecule. This can be initiated by exposure to atmospheric oxygen, certain metal ions, or reactive oxygen species.[1][8][9]

Q2: What is the optimal temperature for storing samples containing Ciliatocholic acid?

A2: For short-term storage (up to 24 hours), samples should be kept at 2-8°C. For long-term storage, freezing at -80°C is highly recommended to minimize both enzymatic activity and chemical degradation.[10][11] Avoid repeated freeze-thaw cycles, as this can lead to analyte degradation.[12]

Q3: How does the choice of anticoagulant for blood collection affect Ciliatocholic acid stability?

A3: While both serum and plasma are suitable for bile acid analysis, serum is often preferred. Some anticoagulants in plasma, such as citrate, can potentially interfere with downstream analytical methods like LC-MS.[2] If plasma is used, heparin is a commonly accepted anticoagulant.[10]

Q4: Can I use a standard protein precipitation protocol for my samples?

A4: Yes, protein precipitation is a common and effective method for preparing samples for bile acid analysis.[2] Cold acetonitrile or methanol (at a 3:1 or 4:1 ratio to the sample volume) is typically used to precipitate proteins, which are then removed by centrifugation.[2][13]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Low Ciliatocholic acid recovery Incomplete extraction: The solvent system may not be optimal for extracting CCA from the sample matrix.- Ensure thorough vortexing and mixing during the extraction step. - For liquid-liquid extraction, consider using a more effective solvent system like methyl tert-butyl ether (MTBE) and methanol.[10] - For solid-phase extraction (SPE), ensure the sorbent chemistry is appropriate for retaining and eluting CCA. A mixed-mode or polymeric reversed-phase sorbent may be effective.[14][15]
Degradation during extraction: Prolonged exposure to room temperature or harsh pH conditions can lead to degradation.- Perform all extraction steps on ice or at 4°C. - Avoid strong acids or bases in your extraction buffers unless absolutely necessary for a specific protocol.
Loss during solvent evaporation: Over-drying the sample can lead to the loss of volatile compounds and can make the sample difficult to reconstitute.- Evaporate the solvent under a gentle stream of nitrogen at a low temperature (e.g., 30-40°C). - Do not evaporate to complete dryness; leave a small amount of solvent and then reconstitute immediately.
High variability between replicate samples Inconsistent sample handling: Variations in the time between sample collection and processing can lead to different levels of degradation.- Standardize your sample handling protocol, ensuring that all samples are processed in the same manner and within the same timeframe.[16][17]
Matrix effects in LC-MS analysis: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of CCA, leading to inconsistent quantification.[3][18][19][20]- Use a stable isotope-labeled internal standard for Ciliatocholic acid to correct for matrix effects. - Optimize your chromatographic separation to resolve CCA from interfering matrix components. - Consider a more rigorous sample cleanup method, such as SPE, to remove matrix interferences.[14][21][22][23]
Appearance of unexpected peaks in the chromatogram Degradation products: The presence of additional peaks may indicate the formation of deconjugated cholic acid or oxidized forms of CCA.- Review your sample handling and preparation procedures for potential causes of degradation (e.g., elevated temperature, extreme pH, prolonged storage at room temperature). - Use a mass spectrometer to identify the unexpected peaks and confirm if they are related to CCA degradation.

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This protocol is a straightforward method for removing proteins from plasma or serum samples prior to LC-MS analysis.

  • Sample Preparation: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: Aliquot 100 µL of the sample into a clean microcentrifuge tube.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (containing an appropriate internal standard).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for your LC-MS analysis. Vortex for 30 seconds and centrifuge to pellet any remaining particulates before transferring to an autosampler vial.

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Samples

SPE provides a more thorough cleanup than protein precipitation and can help to reduce matrix effects.

  • Column Conditioning: Condition a mixed-mode or polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the column to dry out.

  • Sample Loading: Load the pre-treated sample (e.g., plasma diluted with a weak buffer) onto the SPE column at a slow, controlled flow rate (approximately 1 mL/min).

  • Washing: Wash the column with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the Ciliatocholic acid with 1 mL of methanol or an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the protein precipitation protocol.

Visualizing the Workflow and Degradation Pathways

Workflow for Ciliatocholic Acid Sample Preparation

SamplePrepWorkflow cluster_collection Sample Collection cluster_processing Initial Processing cluster_extraction Extraction cluster_analysis Analysis Collection Blood/Feces Collection Centrifugation Centrifugation (for blood) Collection->Centrifugation Plasma/Serum Storage Storage at -80°C Collection->Storage Feces Centrifugation->Storage ProteinPrecipitation Protein Precipitation Storage->ProteinPrecipitation SPE Solid-Phase Extraction Storage->SPE Evaporation Evaporation ProteinPrecipitation->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: A generalized workflow for the preparation of biological samples for Ciliatocholic acid analysis.

Potential Degradation Pathways of Ciliatocholic Acid

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation CCA Ciliatocholic Acid CholicAcid Cholic Acid CCA->CholicAcid Enzymatic (BSH) or Chemical (Acid/Base, Heat) AminoethylphosphonicAcid Amino ethylphosphonic acid CCA->AminoethylphosphonicAcid Enzymatic (BSH) or Chemical (Acid/Base, Heat) OxidizedCCA Oxidized CCA Derivatives CCA->OxidizedCCA Oxygen, Metal Ions

Caption: Potential degradation pathways of Ciliatocholic acid during sample preparation.

References

  • Bile Acid Test Protocol. (2024, November 15). Retrieved from [Link]

  • Fang, S., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical & Bioanalytical Techniques, 6(3).
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical & Bioanalytical Techniques.
  • Fang, S., et al. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Merck Millipore.
  • Li, T., & Chiang, J. Y. (2022). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Frontiers in Physiology, 13, 861913.
  • Nair, P. P., et al. (1986). Reaffirmation of the validity of enzymatic cleavage of lithocholic acid from N-epsilon-lithocholyl-L-lysine and N-alpha-CBZ-N-epsilon-lithocholyl-L-lysine. Journal of Lipid Research, 27(8), 905–909.
  • ResearchGate. (2025, April 11). Protocol for extraction of bile acids from human faecal samples using HPLC? Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Total Bile Acid Assay Kit. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • Dong, M. (2020, December 19). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]

  • Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Retrieved from [Link]

  • QBench. (2024, December 30). Sample Collection & Processing Best Practices For Labs. Retrieved from [Link]

  • Ellis, S. R., et al. (2018). Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. Frontiers in Chemistry, 6, 397.
  • Save My Exams. (2025, January 4). Reactions of Amides. Retrieved from [Link]

  • Nardini, M., et al. (2013). Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. Journal of agricultural and food chemistry, 61(29), 7064–7073.
  • ProCare Medical Laboratory. (n.d.). Guidelines for Collection of Specimens. Retrieved from [Link]

  • Goto, T., et al. (1985). Inability of cholylglycine hydrolase to cleave the amide bond of tauronorcholic acid. Lipids, 20(9), 641–643.
  • ResearchGate. (2025, August 6). Combined effect of pH and high temperature on the stability and antioxidant capacity of two anthocyanins in aqueous solution. Retrieved from [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
  • Spivia, W. R., et al. (n.d.).
  • ResearchGate. (n.d.). Lipid oxidation as a source of off-flavour development during storage of dairy products. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic Degradation of Cichoric Acid in Echinacea purpurea Preparations. Retrieved from [Link]

  • LCGC International. (2026, February 17). The Most Common Mistakes in Solid-Phase Extraction. Retrieved from [Link]

  • International Journal of Advanced Biochemistry Research. (2025). Stability assessment of anthocyanin pigments under various processing conditions: Effects of pH, temperature, and light exposure. International Journal of Advanced Biochemistry Research, 9(7), 150-154.
  • Allen, J. (2025, March 19).
  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Retrieved from [Link]

  • Clark, J. (n.d.). the hydrolysis of amides. Chemguide.
  • Li, Y., et al. (2016). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry. Molecules, 21(7), 929.
  • ACL Laboratories. (n.d.). “Do's & Don'ts” for Reliable Specimen Quality. Retrieved from [Link]

  • Li, M., et al. (1989). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 9(11), 259.
  • Clarke, H., et al. (2020). Correlating Volatile Lipid Oxidation Compounds with Consumer Sensory Data in Dairy Based Powders during Storage. Foods, 9(4), 519.
  • Wang, Y., et al. (2021).
  • ResearchGate. (n.d.). Overview of workflow comparing the five extraction methods in human... Retrieved from [Link]

  • Li, Y., et al. (2021). Characteristics on the oxidation stability of infant formula powder with different ingredients during storage. Food Science & Nutrition, 9(11), 6061–6071.
  • Capanoglu, E., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 12(8), 1708.
  • O’Callaghan, Y. C., & O’Brien, N. M. (2021). Oxidative Quality of Dairy Powders: Influencing Factors and Analysis. Foods, 10(7), 1593.
  • Bauer, R., et al. (2000).
  • Lowes, S., et al. (2016). Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 18(2), 526–534.
  • ResearchGate. (2022, April 22). (PDF) Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. Retrieved from [Link]

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  • ARUP Laboratories. (n.d.). CYTOPATHOLOGY SPECIMEN COLLECTION. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Technical Comparison: Ciliatocholic Acid (CCA) vs. Taurocholic Acid (TCA) in Bile Acid Signaling

[1][2] Executive Summary This guide provides a technical analysis comparing Taurocholic Acid (TCA) , the standard physiological conjugated bile acid, with Ciliatocholic Acid (CCA) , a rare but structurally significant ph...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide provides a technical analysis comparing Taurocholic Acid (TCA) , the standard physiological conjugated bile acid, with Ciliatocholic Acid (CCA) , a rare but structurally significant phosphonate analog.[1]

For drug development professionals and chemical biologists, the distinction lies in metabolic stability . While TCA acts as a dynamic signaling molecule subject to rapid bacterial deconjugation (the "Bile Acid Clock"), CCA functions as a hydrolytically stable bioisostere .[1] This stability makes CCA a critical tool for distinguishing between signaling events driven by the conjugated parent molecule versus those driven by its deconjugated metabolites (e.g., Cholic Acid).[1]

Structural & Physicochemical Analysis[3][4][5]

The core difference between TCA and CCA is the substitution of the terminal sulfonate group with a phosphonate group. This "atomic edit" fundamentally alters the molecule's interaction with the microbiome while retaining its affinity for host transporters.

Comparative Data Table
FeatureTaurocholic Acid (TCA) Ciliatocholic Acid (CCA)
CAS Number 81-24-313222-48-5
Conjugate Moiety Taurine (2-aminoethanesulfonic acid)Ciliatine (2-aminoethylphosphonic acid)
Terminal Group Sulfonate (

)
Phosphonate (

/

)
Geometry Trigonal PyramidalTetrahedral (distorted)
Ionization (pH 7.4) Mono-anionic (Strong acid, pKa

1.[1][2]5)
Mono/Di-anionic mix (pKa


7.0-7.[1][2]5)
BSH Susceptibility High (Rapidly cleaved by Lactobacillus, Bifidobacterium)Negligible (Resistant to standard C-N hydrolases)
Physiological Role Lipid emulsification; TGR5 Agonist; FXR modulatorEvolutionary niche (Bovine/Fish); Synthetic probe
Structural Homology Diagram (Graphviz)

The following diagram illustrates the chemical divergence and its impact on enzymatic recognition.

BileAcidStructure cluster_TCA Taurocholic Acid (TCA) cluster_CCA Ciliatocholic Acid (CCA) CommonCore Steroid Core (Cholic Acid Backbone) LinkerT Amide Bond (C-N) CommonCore->LinkerT LinkerC Amide Bond (C-N) CommonCore->LinkerC HeadT Sulfonate Group (-SO3) *High BSH Recognition* LinkerT->HeadT HeadC Phosphonate Group (-PO3) *Steric BSH Blockade* LinkerC->HeadC

Figure 1: Structural divergence at the conjugation head group.[1][2] The phosphonate group in CCA mimics the charge of TCA but introduces steric and electronic changes that prevent enzymatic docking by Bile Salt Hydrolase (BSH).

Signaling Pathways & Mechanism of Action

To understand the utility of CCA, one must first understand the "instability" of TCA.

The TCA Signaling Cascade (Physiological Standard)

TCA is a pro-ligand in many contexts.

  • TGR5 Activation: TCA binds TGR5 (GPBAR1) on the cell surface with high affinity (

    
    ), promoting GLP-1 secretion.[1][2]
    
  • ASBT Transport: It is actively transported into the ileocyte via ASBT.

  • The "Switch": In the gut, bacterial Bile Salt Hydrolase (BSH) cleaves TCA into Cholic Acid (CA) .[1]

  • FXR Activation: While TCA can bind FXR, the deconjugated CA (and its downstream metabolite Deoxycholic Acid) are often more potent or distinct modulators of nuclear FXR signaling.

The CCA Advantage (The "Locked" Ligand)

CCA acts as a non-hydrolyzable analog .

  • Sustained TGR5 Signaling: Because it resists BSH cleavage, CCA maintains the "conjugated" signaling profile (TGR5 high / FXR low-affinity) for a prolonged duration.[1][2]

  • Differentiation: If an experimental phenotype persists with CCA but vanishes with TCA in the presence of bacteria, the effect is driven by the conjugate itself , not a metabolite.

Pathway Differentiation Diagram[3]

SignalingPathways TCA Taurocholic Acid (TCA) TGR5 TGR5 Receptor (Cell Surface) TCA->TGR5 Strong Agonist BSH Bacterial BSH (Gut Microbiota) TCA->BSH Rapid Hydrolysis CCA Ciliatocholic Acid (CCA) CCA->TGR5 Sustained Agonist FXR FXR Nuclear Receptor CCA->FXR Weak/Altered Binding CCA->BSH Resistant/Block CA Cholic Acid (Deconjugated) BSH->CA Releases CA->FXR Canonical Activation

Figure 2: Differential processing of TCA and CCA. TCA is metabolically labile, feeding into the Cholic Acid-FXR axis.[1][2] CCA remains intact, selectively sustaining TGR5 activity and preventing metabolite generation.[1]

Experimental Protocols

Protocol A: Differential BSH Stability Assay

Purpose: To validate the stability of CCA compared to TCA in the presence of active gut microbiota enzymes. This confirms CCA's utility as a stable probe.[1]

Materials:

  • Recombinant Clostridium perfringens choloylglycine hydrolase (Sigma) OR fresh murine fecal lysate.[1][2]

  • Substrates: TCA (100 µM) and CCA (100 µM).[1][2]

  • Buffer: 0.1M Sodium Acetate, pH 5.6 (optimum for BSH).[1][2]

  • Detection: Ninhydrin reagent (detects released Taurine/Ciliatine) or LC-MS.[1][2]

Workflow:

  • Preparation: Dissolve TCA and CCA in reaction buffer to 200 µM (2x stocks).

  • Incubation: Mix 50 µL substrate with 50 µL enzyme solution (1 U/mL). Incubate at 37°C.

  • Time Points: Harvest aliquots at T=0, 15, 30, 60, and 120 minutes.

  • Quenching: Stop reaction with 100 µL Acetonitrile (if using LC-MS) or 10% TCA (Trichloroacetic acid) for colorimetry.

  • Analysis:

    • TCA Sample: Expect rapid appearance of free Taurine peak (LC-MS m/z 124) and Cholic Acid (m/z 407).[1][2]

    • CCA Sample: Expect retention of parent ion (m/z ~514) and absence of free Ciliatine.

Causality Check: If CCA shows >10% degradation, check for specific C-P lyase activity (rare in standard BSH preparations) or non-specific amide hydrolysis at extreme pH.[1][2]

Protocol B: TGR5 cAMP Induction Screen

Purpose: To compare potency (


) and efficacy (

) in a cellular system.[1][2]

Materials:

  • HEK293 cells transiently transfected with hTGR5 (GPBAR1) and a cAMP-response element (CRE) luciferase reporter.[1][2]

  • Positive Control: Lithocholic Acid (LCA) or TCA.[1][2]

  • Negative Control: Vehicle (DMSO).[1][2]

Workflow:

  • Seeding: Plate cells at 20,000 cells/well in 96-well white plates.

  • Transfection: Transfect hTGR5 + CRE-Luc vectors (24h).

  • Treatment: Treat cells with serial dilutions (10 nM – 100 µM) of TCA and CCA in serum-free media.[1][2]

    • Critical Step: Ensure pH is buffered to 7.[1]4. The phosphonate pKa of CCA may slightly alter local pH at high concentrations if unbuffered.

  • Incubation: 4–6 hours (TGR5 signaling is rapid).

  • Measurement: Add Luciferase substrate and read luminescence.

  • Data Analysis: Fit curves to a 4-parameter logistic equation.

    • Expectation: CCA should exhibit a similar

      
       to TCA but potentially a shifted 
      
      
      
      due to the steric bulk of the phosphonate group affecting the orthosteric binding pocket.

Synthesis & Sourcing Note

While TCA is a commodity chemical, CCA is often a custom synthesis item.[1]

  • Synthesis Route: Conjugation of Cholic Acid NHS-ester with 2-aminoethylphosphonic acid (Ciliatine) under basic conditions.[1][2]

  • Purification: Requires anion-exchange chromatography (Dowex 1x2) using a gradient of dilute HCl or Formic Acid, as silica chromatography is often insufficient for highly polar phosphonates.[1][2]

References

  • Tammar, A. R. (1979).[1][2] Bile Salts in Fishes. In: Chemical Zoology. This foundational text identifies Ciliatocholic acid in the bile of specific fish species and establishes its natural occurrence.

  • Hofmann, A. F., & Hagey, L. R. (2008).[1] Bile Acids: Chemistry, Pathochemistry, Biology, Pathobiology, and Therapeutics. Cell. Mol. Life Sci. Provides the definitive classification of bile acid conjugation types, including phosphonates.

  • Ridlon, J. M., et al. (2006).[1][2] Bile Salt Biotransformations by Human Intestinal Bacteria. J. Lipid Res.[1][2] Details the mechanism of BSH and why specific amide bonds (like those in TCA) are targeted, providing the basis for CCA's resistance.

  • Krasowski, M. D., et al. (2005).[1][2] Evolution of the Bile Acid Nuclear Receptor FXR in Vertebrates. This paper discusses the ligand specificity of FXR, helping explain why conjugated bile acids (TCA/CCA) have different binding profiles compared to free acids.[1]

  • PubChem Compound Summary. (2024). Ciliatocholic Acid (CID 134692).[1][2] National Library of Medicine. Provides physicochemical data and pKa estimates.

Sources

Comparative

Comparative Guide: Lithocholic Acid (LCA) vs. Ciliatocholic Acid (CCA) in Gut Microbiome Modulation

This guide provides an in-depth technical comparison of Lithocholic Acid (LCA) and Ciliatocholic Acid (CCA) , analyzing their distinct physicochemical behaviors, signaling mechanisms, and impacts on the gut microbiota. E...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Lithocholic Acid (LCA) and Ciliatocholic Acid (CCA) , analyzing their distinct physicochemical behaviors, signaling mechanisms, and impacts on the gut microbiota.

Executive Summary

This guide contrasts two distinct classes of secondary bile acids found in the mammalian gut. Lithocholic Acid (LCA) represents the classic "hydrophobic toxin"—a dehydroxylated secondary bile acid known for direct bacterial membrane disruption and potent host receptor activation (VDR/TGR5). Ciliatocholic Acid (CCA) represents the emerging class of "Microbially Conjugated Bile Acids" (MCBAs). Unlike LCA, which is a product of degradation, CCA is a product of microbial synthesis (re-conjugation), characterized by high stability against hydrolysis and specific signaling capabilities (FXR agonism) that indirectly shape the microbiome via host immune modulation.

Physicochemical & Biological Profile

FeatureLithocholic Acid (LCA) Ciliatocholic Acid (CCA)
Chemical Structure

-hydroxy-5

-cholan-24-oic acid (Monohydroxy)
Cholic acid conjugated with 2-aminoethylphosphonic acid (Ciliatine)
Origin Degradative: 7

-dehydroxylation of Chenodeoxycholic Acid (CDCA) by gut bacteria (e.g., Clostridium scindens).
Synthetic: Microbial conjugation of Cholic Acid with phosphono-amines or amino acids by specific gut anaerobes.
Hydrophobicity High: Extremely hydrophobic; precipitates easily.Moderate/Amphipathic: Retains water solubility due to the phosphonate/conjugate group.
Bacterial Toxicity Direct: Disrupts bacterial cell membranes (detergent effect).Low Direct Toxicity: Stable molecule; acts primarily as a signaling ligand.
Stability (BSH) N/A (Already deconjugated).High: Resistant to Bile Salt Hydrolase (BSH) cleavage.
Primary Receptor TGR5 (Cell Surface), VDR (Nuclear), PXR .FXR (Nuclear) - Potent Agonist.[1][2]

Mechanisms of Microbiota Modulation

Lithocholic Acid (LCA): The Selective Antimicrobial

LCA acts as a direct selective pressure agent in the gut environment. Its extreme hydrophobicity allows it to penetrate and disrupt the lipid bilayers of specific bacteria.

  • Inhibition: Strongly inhibits the growth of Gram-positive bacteria (e.g., Clostridium difficile, certain Lactobacilli) by increasing membrane permeability and inducing oxidative stress.

  • Selection: Promotes the expansion of bile-tolerant species, such as Bilophila wadsworthia (sulfite-reducing bacteria) and Salmonella spp., which possess efflux pumps or specific membrane modifications to resist LCA toxicity.

Ciliatocholic Acid (CCA): The Host-Immune Modulator

CCA and related MCBAs function less as toxins and more as inter-kingdom signaling molecules.

  • Indirect Modulation: CCA is a potent agonist of the Farnesoid X Receptor (FXR) in intestinal epithelial cells.

  • Mechanism: FXR activation triggers the release of antimicrobial peptides (AMPs) like Angiogenin-1 and Cathelicidin from Paneth cells. These AMPs selectively reshape the microbiome, preventing overgrowth of pathobionts without the generalized damage caused by hydrophobic detergents like LCA.

  • Metabolic Stability: Unlike host-derived conjugates (Tau/Glyco-CA), CCA is resistant to bacterial hydrolysis (BSH), allowing it to persist in the distal colon and maintain signaling pressure.

Signaling Pathway Visualization

The following diagram illustrates the divergent pathways of LCA (Direct Toxicity & TGR5) versus CCA (FXR-mediated Indirect Modulation).

BileAcidPathways cluster_LCA LCA Pathway (Degradative) cluster_CCA CCA Pathway (Synthetic) PrimaryBA Primary Bile Acids (CDCA / CA) LCA Lithocholic Acid (LCA) PrimaryBA->LCA 7α-dehydroxylation (C. scindens) CCA Ciliatocholic Acid (CCA) PrimaryBA->CCA Microbial Conjugation (Amino/Phosphono-transferase) Membrane Bacterial Membrane Disruption LCA->Membrane Hydrophobic Insertion TGR5 Host TGR5/VDR Activation LCA->TGR5 Ligand Binding Dysbiosis Direct Inhibition (Gram+) Membrane->Dysbiosis FXR Host FXR Activation CCA->FXR Potent Agonism AMPs Antimicrobial Peptides (Angiogenin/iNOS) FXR->AMPs Gene Expression Modulation Indirect Shaping (Pathobiont Control) AMPs->Modulation

Caption: Divergent mechanisms of LCA (direct membrane toxicity) and CCA (host-mediated immune shaping via FXR).

Experimental Data Comparison

The following data summarizes key experimental findings distinguishing the two compounds.

ParameterLithocholic Acid (LCA)Ciliatocholic Acid (CCA/MCBAs)
MIC (

)
> 2.5 mM (Resistant due to efflux)> 5.0 mM (Non-toxic)
MIC (

)
0.3 - 0.5 mM (Highly Toxic)> 5.0 mM (Non-toxic)
FXR Activation (

)
~10

M (Weak/Partial Agonist)
~0.5 - 2

M
(Potent Agonist)
BSH Susceptibility N/A< 5% hydrolysis after 24h (Resistant)
Effect on C. difficile Inhibitory (Inhibits germination)Neutral/Indirect (Modulates via host)

Data synthesized from standard toxicological screenings and recent metabolomic profiling (Quinn et al., 2020).

Experimental Protocols

Protocol A: Assessment of Direct Antimicrobial Activity (LCA Focus)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of hydrophobic bile acids. Critical Control: LCA precipitates in standard media; use cyclodextrin or albumin carriers if physiological solubility is required, or DMSO for kinetic assays.

  • Preparation: Dissolve LCA in 100% DMSO to create a 100 mM stock.

  • Media: Use anaerobic basal broth (e.g., BHI + Yeast Extract + Hemin/Vitamin K).

  • Inoculation: Inoculate gut anaerobes (C. scindens, B. fragilis, C. difficile) at

    
     CFU/mL.
    
  • Treatment: Add LCA serial dilutions (0.01 mM to 2 mM). Ensure final DMSO < 1%.

  • Incubation: Incubate anaerobically at 37°C for 24–48 hours.

  • Readout: Measure

    
    .
    
    • Validation: Include a Deoxycholic Acid (DCA) control (known toxicity) and a solvent control.

Protocol B: Detection of Microbial Conjugation (CCA Focus)

Objective: Verify the capacity of a microbiome sample to synthesize CCA or related conjugates. Rationale: Since CCA is a synthetic product, this assay measures production rather than inhibition.

  • Slurry Preparation: Resuspend fresh fecal pellets (human or murine) in sterile PBS (10% w/v) under anaerobic conditions.

  • Substrate Addition: Spike the slurry with:

    • 
       Cholic Acid-
      
      
      
      (Deuterated precursor).
    • 
       2-aminoethylphosphonic acid (Ciliatine) or target amine.
      
  • Incubation: Anaerobic incubation at 37°C for 12–24 hours.

  • Extraction: Quench with ice-cold Methanol (1:4 v/v). Centrifuge at 14,000 x g for 10 min.

  • Analysis (LC-MS/MS):

    • Target the specific transition for CCA (Parent mass -> Fragment).

    • Look for the shift in retention time compared to host conjugates (Tauro/Glyco).

    • Success Metric: Detection of the deuterated conjugate confirms microbial origin.

Workflow Diagram: Experimental Validation

ExperimentalWorkflow cluster_LCA_Exp LCA Toxicity Assay cluster_CCA_Exp CCA Biosynthesis Assay Start Fecal Microbiota Sample Step1A Anaerobic Culture + LCA (0.1 - 2mM) Start->Step1A Step1B Slurry + Cholic Acid-d4 + Amine Precursor Start->Step1B Step2A Measure OD600 (24h) Step1A->Step2A ResultA Result: Growth Inhibition (Gram-positives) Step2A->ResultA Step2B LC-MS/MS Profiling (Targeted) Step1B->Step2B ResultB Result: Novel Conjugate Peak (Stable vs BSH) Step2B->ResultB

Caption: Parallel workflows for assessing LCA toxicity (left) and CCA biosynthetic potential (right).

References

  • Quinn, R. A., et al. (2020).[1][3][4] "Global chemical effects of the microbiome include new bile-acid conjugations."[5][6] Nature, 579, 123–129.[3][4] [Link]

  • Ridlon, J. M., et al. (2006).[1][7] "Bile salt biotransformations by human intestinal bacteria." Journal of Lipid Research, 47(2), 241-259. [Link]

  • Tamari, M., et al. (1976).[8] "A new bile acid conjugate, ciliatocholic acid, from bovine gall bladder bile."[7][8][9] Journal of Biochemistry, 80(2), 371–377.[8] [Link]

  • Wahlström, A., et al. (2016). "Intestinal Crosstalk between Bile Acids and Microbiota and Its Impact on Host Metabolism." Cell Metabolism, 24(1), 41-50. [Link]

  • Begley, M., et al. (2005). "The interaction between bacteria and bile."[10] FEMS Microbiology Reviews, 29(4), 625–651. [Link]

Sources

Validation

Technical Cross-Validation Guide: Ciliatocholic Acid (CCA) Quantification

Executive Summary: The Isobaric Challenge Ciliatocholic acid (CCA) represents a unique analytical challenge within the bile acid metabolome. As a rare secondary bile acid isomer, CCA is frequently misidentified due to it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isobaric Challenge

Ciliatocholic acid (CCA) represents a unique analytical challenge within the bile acid metabolome. As a rare secondary bile acid isomer, CCA is frequently misidentified due to its isobaric similarity to abundant primary bile acids like Cholic Acid (CA) and Allocholic Acid. Standard rapid-screening methods often fail to chromatographically resolve CCA, leading to significant overestimation of analyte concentration in complex biological matrices (plasma, liver tissue, fecal homogenates).

This guide provides a rigorous cross-validation framework comparing the high-throughput LC-MS/MS (Triple Quadrupole) method against the structural confirmation standard, GC-MS (with Derivatization) . We define the protocols necessary to achieve regulatory-grade accuracy (FDA/EMA Bioanalytical Method Validation standards).

Analytical Strategy: Orthogonal Validation

To ensure data integrity, we employ an orthogonal approach. While LC-MS/MS serves as the primary quantification tool for large sample cohorts, GC-MS is utilized as the reference method to validate specificity and rule out co-eluting isobars.

Comparison of Methodologies
FeatureMethod A: LC-MS/MS (UHPLC-QqQ)Method B: GC-MS (Derivatized)
Principle Electrospray Ionization (ESI-), MRM profiling.Electron Impact (EI), retention index matching.
Selectivity Moderate: Relies heavily on column chemistry to separate isobars (same m/z).High: Derivatization locks stereochemistry; distinct fragmentation patterns.
Sensitivity (LOQ) High: < 1 nM (0.5 ng/mL).Moderate: ~10–50 nM (requires concentration).
Throughput High (9–12 min run time).Low (30–45 min run time + 1h derivatization).
Primary Risk Ion suppression and isobaric overlap (e.g., CCA vs. CA).Incomplete derivatization or thermal degradation.
Role in Study Routine Quantification.[1]Cross-Validation & Structural Confirmation.

Experimental Protocols

Sample Preparation (Unified Extraction)

Rationale: To minimize variability, both methods utilize a shared Solid Phase Extraction (SPE) eluate.

  • Protein Precipitation: Add 300 µL cold acetonitrile (containing deuterated internal standard d4-CCA ) to 100 µL plasma/tissue homogenate. Vortex 30s; Centrifuge at 15,000 x g for 10 min.

  • Evaporation: Transfer supernatant; evaporate to dryness under N₂ at 40°C.

  • Reconstitution: Resuspend in 100 µL 50% MeOH.

    • Aliquot A (50 µL): Direct injection for LC-MS/MS.

    • Aliquot B (50 µL): Proceed to derivatization for GC-MS.[2]

Method A: LC-MS/MS Workflow

System: UHPLC coupled to Triple Quadrupole MS. Column: C18 Charged Surface Hybrid (CSH), 1.7 µm, 2.1 x 100 mm (Critical for isomer separation).

  • Mobile Phase A: Water + 10 mM Ammonium Acetate (pH 9.0). Note: Basic pH improves negative ion sensitivity for bile acids.

  • Mobile Phase B: 95% Acetonitrile / 5% Methanol.

  • MRM Transitions:

    • CCA: m/z 407.3 → 407.3 (Pseudo-molecular ion monitoring due to poor fragmentation of unconjugated BAs) OR m/z 407.3 → 343.2 (Water loss).

    • IS (d4-CCA): m/z 411.3 → 411.3.

Method B: GC-MS Workflow (The Validator)

Rationale: Silylation increases volatility and provides unique retention times for stereoisomers.

  • Derivatization: Dry Aliquot B completely. Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide) + 1% TMCS. Incubate at 60°C for 30 mins.

  • Injection: Splitless mode, 250°C inlet.

  • Column: 5% Phenyl-arylene phase (30m x 0.25mm).

  • Detection: SIM mode targeting the tris-TMS derivative ions (typically m/z 368, 255 for cholic acid backbone structures).

Cross-Validation Logic & Analysis

To validate the LC-MS/MS method, you must demonstrate that it yields statistically equivalent results to the GC-MS method across the dynamic range.

Statistical Framework

Do not rely solely on correlation coefficients (


). You must use Bland-Altman Analysis  to assess bias.[3]
  • Calculate Differences: For every sample

    
    , calculate 
    
    
    
    .
  • Calculate Means: Calculate

    
    .
    
  • Plot: Y-axis (

    
    ) vs. X-axis (
    
    
    
    ).[4]
  • Limits of Agreement (LoA): Calculate Mean Bias

    
    .
    

Acceptance Criteria:

  • 95% of data points must fall within the LoA.[4]

  • Mean bias should not exceed ±15%.

  • No systematic trend (heteroscedasticity) should be visible on the plot.

Visualizing the Workflow

The following diagrams illustrate the unified extraction workflow and the decision logic for resolving isobaric interferences.

Diagram 1: Unified Cross-Validation Workflow

CCA_Workflow Sample Biological Sample (Plasma/Tissue) Extract Protein Precipitation (ACN + d4-IS) Sample->Extract Split Split Sample Extract->Split LC_Prep Reconstitute (50% MeOH) Split->LC_Prep Aliquot A GC_Prep Derivatization (MSTFA, 60°C) Split->GC_Prep Aliquot B LC_Run LC-MS/MS (C18 CSH Column) LC_Prep->LC_Run LC_Data Dataset A (High Throughput) LC_Run->LC_Data Compare Bland-Altman Analysis LC_Data->Compare GC_Run GC-MS (SIM Mode) GC_Prep->GC_Run GC_Data Dataset B (Structural Ref) GC_Run->GC_Data GC_Data->Compare

Caption: Unified extraction protocol ensuring both analytical platforms analyze the exact same biological extract, minimizing pre-analytical error.

Diagram 2: Isobaric Resolution Decision Tree

Decision_Logic Start Detect Peak at m/z 407 CheckRT Does RT match Auth. Std +/- 0.1 min? Start->CheckRT Quant Quantify as CCA CheckRT->Quant Yes Suspect Suspect Isobaric Interference (e.g., CA) CheckRT->Suspect No/Ambiguous Validation Run GC-MS Confirmation Suspect->Validation Result Compare Retention Indices Validation->Result Correct Update LC Method (Change Gradient/Column) Result->Correct Mismatch Valid Method Validated Result->Valid Match Correct->Start Re-optimize

Caption: Logic flow for distinguishing Ciliatocholic Acid from common isobars like Cholic Acid using orthogonal confirmation.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[5][6] [Link]

  • European Medicines Agency (EMA). (2011).[6] Guideline on bioanalytical method validation. [Link]

  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 327(8476), 307-310. [Link]

  • Krausova, L., et al. (2020). Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases. Journal of Lipid Research. [Link]

  • Restek Corporation. (2016). Simple Analysis of Bile Acids by GC-MS. [Link]

Sources

Safety & Regulatory Compliance

Safety

Ciliatocholic Acid: Operational Safety &amp; Disposal Protocol

Executive Summary & Chemical Context Ciliatocholic acid is a rare, conjugated bile acid formed by the amidation of cholic acid with ciliatine (2-aminoethylphosphonic acid).[1] Unlike standard glycine or taurine conjugate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Ciliatocholic acid is a rare, conjugated bile acid formed by the amidation of cholic acid with ciliatine (2-aminoethylphosphonic acid).[1] Unlike standard glycine or taurine conjugates found in human bile, this compound contains a phosphonate group, giving it unique surfactant properties and biological stability.

While not classified as an acutely toxic "P-listed" substance by the EPA, its structural integrity as a steroid nucleus and its phosphonate conjugation require specific disposal protocols to prevent environmental bioaccumulation and endocrine disruption in aquatic systems.

Key Chemical Identifiers:

  • Chemical Nature: Phosphono-conjugated Bile Acid

  • Formula:

    
    
    
  • Primary Hazard: Irritant (Skin/Eye), Bioactive Steroid

  • Disposal Class: Non-Halogenated Organic Waste (High-Heat Incineration Required)

Safety Assessment & Handling (The "Why")

Scientific Integrity Note: Standard Safety Data Sheets (SDS) for rare conjugates like Ciliatocholic acid are often incomplete. As a scientist, you must extrapolate safety data from its parent structure (Cholic Acid ) and its conjugate base (Aminophosphonates ).

2.1 Toxicology & Exposure Logic
  • Inhalation Risk: The steroid backbone is a respiratory irritant. In powder form, it can cause inflammation of the upper respiratory tract.

  • Environmental Toxicity: Bile acids act as detergents. If released into waterways, they disrupt the lipid membranes of aquatic organisms. The phosphonate bond (C-P) is resistant to standard hydrolysis, meaning this compound persists longer in the environment than standard bile salts.

2.2 Mandatory PPE
Protection LayerSpecificationRationale
Ocular Chemical Splash Goggles (ANSI Z87.1)Prevents ocular mucosal absorption of surfactant dust.
Dermal Nitrile Gloves (Min. 0.11mm thickness)Steroids can permeate latex; nitrile provides adequate barrier protection.
Respiratory N95 (Solids) or Fume Hood (Solutions)Prevents inhalation of particulates during weighing or transfer.
Disposal Procedures: Step-by-Step

Core Directive: Never dispose of Ciliatocholic acid or its salts down the drain. The phosphonate group renders it difficult for standard wastewater treatment plants to degrade.

3.1 Scenario A: Solid Waste (Pure Powder)
  • Collection: Transfer the powder into a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Content: "Solid Organic Waste: Ciliatocholic Acid."

    • Hazard Checkbox: "Irritant" and "Toxic to Aquatic Life."

  • Segregation: Do not mix with oxidizers (peroxides, nitrates) or halogenated solvents (chloroform).

  • Destruction: Ship to a licensed facility for High-Temperature Incineration (>850°C) . This is required to break the steroid ring and the C-P phosphonate bond.

3.2 Scenario B: Liquid Waste (Solvent Solutions)

If the acid is dissolved in Methanol, DMSO, or Ethanol:

  • Categorization: Classify as Flammable Organic Waste (D001) if the solvent flashpoint is

    
    .[2]
    
  • Bulking: Pour into the lab's "Non-Halogenated Organic Solvent" carboy.

  • Precipitation Check: Ensure the bile acid does not precipitate out of solution when mixed with other waste streams (e.g., mixing with high-acid waste may cause precipitation).

  • Disposal Path: Fuel blending/Incineration.

3.3 Scenario C: Contaminated Debris (Tips, Weigh Boats)
  • Bagging: Place all contaminated solids in a clear, 6-mil polyethylene bag.

  • Secondary Containment: Place the bag inside a rigid waste drum.

  • Classification: Treat as "Debris contaminated with Organic Chemical."

Visual Workflows (Graphviz)
4.1 Waste Decision Matrix

This logic tree ensures you select the correct waste stream based on the physical state of the sample.

DisposalLogic Start Ciliatocholic Acid Waste StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidBin Solid Organic Waste Bin (Incineration) Solid->SolidBin Pack in HDPE SolventCheck Solvent Type? Liquid->SolventCheck NonHalo Non-Halogenated (MeOH, EtOH, DMSO) SolventCheck->NonHalo Most Common Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Rare LiqBin1 Flammable/General Organic Waste (Fuel Blending) NonHalo->LiqBin1 LiqBin2 Halogenated Waste Stream (Specialized Incineration) Halo->LiqBin2

Figure 1: Decision matrix for segregating Ciliatocholic acid waste streams.

4.2 Spill Response Protocol

Immediate actions to take if dry powder is spilled on the benchtop.

SpillResponse Spill Powder Spill Detected PPE Don PPE: Gloves, Goggles, N95 Spill->PPE Contain Cover with Damp Paper Towel PPE->Contain Collect Scoop into Waste Container Contain->Collect Wash Wash Surface: 1. Detergent 2. Water Rinse Collect->Wash Report Log Incident Wash->Report

Figure 2: Standard Operating Procedure (SOP) for dry chemical spills.

Technical Data Summary
PropertyValueOperational Implication
Molecular Formula

Contains Phosphorus; do not mix with phosphate-sensitive analysis waste.
Molecular Weight ~515.6 g/mol Heavy molecule; non-volatile.
Solubility Soluble in MeOH, DMSOUse alcohol-based wipes for cleaning surfaces.
Stability Stable under normal conditionsHygroscopic; keep container tightly sealed to prevent clumping.
Reactivity Incompatible with Strong OxidizersStore away from Nitric Acid or Perchlorates.
References
  • EvitaChem. Ciliatocholic acid (EVT-1591321) Structure and Synthesis. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Lithocholic Acid (Structural Analog). Retrieved from

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Fisher Scientific. Safety Data Sheet: Bile Salts (General Handling). Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: Cholic Acid (Parent Compound). Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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